6,9,10-Trihydroxy-7-megastigmen-3-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H22O4 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
cis-(4R,5S)-4-[(E)-3,4-dihydroxybut-1-enyl]-4-hydroxy-3,3,5-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C13H22O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-5,9-10,14-15,17H,6-8H2,1-3H3/b5-4+/t9-,10?,13-/m0/s1 |
InChI Key |
NPIIJTPCHBVBJO-SNQWMLPCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
6,9,10-Trihydroxy-7-megastigmen-3-one: A Technical Overview of a Rare Natural Sesquiterpenoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,9,10-Trihydroxy-7-megastigmen-3-one is a naturally occurring sesquiterpenoid, a class of secondary metabolites known for their diverse and potent biological activities. This technical guide synthesizes the currently available information on its natural sources, physicochemical properties, and putative biological activities. While the compound has been identified in specific plant species, a comprehensive body of research detailing its isolation, quantification, and pharmacological properties remains to be fully established in publicly accessible scientific literature. This document aims to provide a foundational understanding for researchers interested in this rare megastigmane derivative.
Introduction to this compound
This compound (CAS No. 476682-97-0) is a C13-norisoprenoid, belonging to the megastigmane class of sesquiterpenoids. These compounds are characterized by a 13-carbon skeleton, which is believed to be formed by the oxidative degradation of carotenoids. The presence of multiple hydroxyl groups and a ketone functionality suggests a molecule with significant potential for biological interactions.
Natural Sources
The primary documented natural source of this compound is the plant species Trigonostemon chinensis Merr., a member of the Euphorbiaceae family. While phytochemical investigations of Trigonostemon chinensis have revealed a rich diversity of other secondary metabolites, including diterpenoids and alkaloids, specific details regarding the abundance and localization of this compound within the plant are not extensively reported in the available literature.
It is important to distinguish this compound from its more frequently studied isomer, (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one, which has been isolated from sources such as silkworm droppings and mulberry leaves. The difference in the position of the ketone group (at C-3 versus C-9) significantly alters the molecule's chemical and biological properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from chemical databases and supplier information.
| Property | Value |
| Molecular Formula | C₁₃H₂₂O₄ |
| Molecular Weight | 242.31 g/mol |
| CAS Number | 476682-97-0 |
| Appearance | Oil |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 3 |
Experimental Protocols (General Methodology)
While a specific, detailed experimental protocol for the isolation of this compound from Trigonostemon chinensis is not available in the reviewed literature, a general workflow for the isolation of sesquiterpenoids from plant material can be described. The following diagram illustrates a typical phytochemical workflow.
Protocol Steps:
-
Extraction: The dried and powdered plant material (e.g., roots of Trigonostemon chinensis) is typically extracted with a polar solvent like methanol or ethanol (B145695) at room temperature.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The fractions obtained are subjected to various chromatographic techniques. Column chromatography using silica gel is a common first step, followed by size-exclusion chromatography (e.g., Sephadex LH-20).
-
Purification: Final purification of the target compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activities and Signaling Pathways (Putative)
Direct experimental evidence for the biological activities of this compound is limited in the scientific literature. However, some chemical suppliers note its potential as an antioxidant, anti-inflammatory, and anti-cancer agent, though these claims are not yet substantiated by peer-reviewed research.
The broader class of megastigmane sesquiterpenoids has been reported to possess various biological activities, including anti-inflammatory and cytotoxic effects. For illustrative purposes, a potential anti-inflammatory signaling pathway that could be modulated by megastigmane sesquiterpenoids is depicted below. It is crucial to note that this is a generalized pathway and has not been specifically demonstrated for this compound.
This diagram illustrates the Lipopolysaccharide (LPS)-induced inflammatory cascade via the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling pathway. Some bioactive compounds exert their anti-inflammatory effects by inhibiting key kinases like IκB kinase (IKK), thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory cytokines. Further research is required to determine if this compound acts through this or other mechanisms.
Future Perspectives
This compound represents an intriguing yet understudied natural product. Future research should focus on the following areas:
-
Isolation and Quantification: Development and publication of a robust and reproducible protocol for the isolation of this compound from Trigonostemon chinensis and quantification of its abundance.
-
Bioactivity Screening: Comprehensive screening for its biological activities, including antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties, using established in vitro and in vivo models.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activities, including the identification of specific cellular targets and signaling pathways.
-
Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive biological evaluation and potential lead optimization.
Conclusion
This compound is a rare sesquiterpenoid with a confirmed natural source in Trigonostemon chinensis. While its physicochemical properties are partially characterized, there is a significant gap in the scientific literature regarding its bioactivity and therapeutic potential. This technical guide provides a summary of the current knowledge and highlights the need for further research to unlock the potential of this unique natural product for the benefit of drug discovery and development.
Unveiling 6,9,10-Trihydroxy-7-megastigmen-3-one: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of the natural product 6,9,10-Trihydroxy-7-megastigmen-3-one. This sesquiterpenoid, a class of organic compounds with diverse biological activities, has been identified as a constituent of the roots of Trigonostemon chinensis Merr.[1][2]. This document is intended to serve as a foundational resource, consolidating the currently available data and outlining the methodologies for its extraction and purification.
Core Compound Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases and supplier information.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂O₄ | [3][4] |
| Molecular Weight | 242.31 g/mol | [3][4] |
| CAS Number | 476682-97-0 | [3][4] |
| Class | Sesquiterpenoid | [1][2] |
| Appearance | Oil | [5] |
Table 1: Physicochemical Properties of this compound
Discovery and Natural Source
Experimental Protocols: A Generalized Approach to Isolation
While the specific, detailed experimental protocol for the isolation of this compound from Trigonostemon chinensis roots is not available in the public domain, a general methodology for the isolation of sesquiterpenoids from plant material can be outlined. This generalized workflow, depicted in the diagram below, is based on common phytochemical extraction and purification techniques.
References
- 1. Constituents of Trigonostemon chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound, CasNo.476682-97-0 BOC Sciences United States [bocscichem.lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Trigonostemon species in south China: Insights on its chemical constituents towards pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Study progress on chemical constituents and biological activities of Trigonostemon genus] [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure Elucidation of (6R,9S)-6,9,10-Trihydroxy-7-megastigmen-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of (6R,9S)-6,9,10-Trihydroxy-7-megastigmen-3-one, a novel apocarotenoid. The information presented is based on the findings from the isolation and characterization of this compound from Aglaia perviridis. This document details the spectroscopic data, experimental protocols, and the logical framework used to determine the molecule's constitution and stereochemistry.
Introduction
(6R,9S)-6,9,10-Trihydroxy-7-megastigmen-3-one is a C13 nor-isoprenoid, also known as a megastigmane, isolated from the plant Aglaia perviridis.[1] Megastigmane derivatives are a class of natural products known for their diverse biological activities and are often found as aroma constituents in various plants. The elucidation of their structures is crucial for understanding their biosynthetic pathways, chemical properties, and potential applications in fields such as pharmacology and agriculture. This guide will walk through the key experimental evidence and analytical reasoning that led to the structural determination of this specific trihydroxy-megastigmenone.
Physicochemical and Spectroscopic Data
The structure of (6R,9S)-6,9,10-Trihydroxy-7-megastigmen-3-one was established through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C13H22O4 |
| Molecular Weight | 242.31 g/mol |
| Appearance | Colorless oil |
| Optical Rotation | [α]D25 +18 (c 0.1, MeOH) |
Table 2: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 2.25 | d | 16.5 |
| 2 | 2.45 | d | 16.5 |
| 4 | 5.85 | s | |
| 5 | 1.85 | m | |
| 7 | 5.65 | dd | 15.5, 6.5 |
| 8 | 5.75 | dd | 15.5, 6.0 |
| 9 | 4.30 | m | |
| 10 | 3.45 | dd | 11.0, 7.5 |
| 10 | 3.60 | dd | 11.0, 3.5 |
| 11 | 1.05 | s | |
| 12 | 0.95 | s | |
| 13 | 1.25 | d | 6.5 |
Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 49.8 |
| 2 | 50.5 |
| 3 | 199.5 |
| 4 | 127.0 |
| 5 | 164.0 |
| 6 | 78.5 |
| 7 | 134.5 |
| 8 | 131.0 |
| 9 | 75.0 |
| 10 | 65.0 |
| 11 | 24.0 |
| 12 | 23.0 |
| 13 | 23.5 |
Experimental Protocols
Isolation of the Compound
The isolation of (6R,9S)-6,9,10-Trihydroxy-7-megastigmen-3-one was performed from the leaves, twigs, and fruits of Aglaia perviridis. The general workflow for the isolation is depicted below.
A detailed protocol involves:
-
Extraction: The air-dried and powdered plant material is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with chloroform (B151607) (CHCl₃) to separate compounds based on polarity.
-
Column Chromatography: The bioactive chloroform-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of organic solvents (e.g., hexane-ethyl acetate) to yield several fractions.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using reversed-phase HPLC with a suitable solvent system (e.g., methanol-water or acetonitrile-water) to afford the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of the compound.
-
Optical Rotation: The specific rotation was measured on a polarimeter using methanol as the solvent.
Structure Elucidation Workflow
The determination of the planar structure and relative stereochemistry of (6R,9S)-6,9,10-Trihydroxy-7-megastigmen-3-one was achieved by a logical interpretation of its spectroscopic data.
Planar Structure Determination
-
Molecular Formula: HRESIMS established the molecular formula as C₁₃H₂₂O₄, indicating three degrees of unsaturation.
-
Key Functional Groups from NMR:
-
The ¹³C NMR spectrum showed a ketone carbonyl at δc 199.5 ppm and two olefinic carbons at δc 127.0 and 164.0 ppm, accounting for two degrees of unsaturation. The remaining degree of unsaturation was attributed to a ring system.
-
The presence of several oxygenated carbons in the ¹³C NMR spectrum, along with corresponding proton signals in the ¹H NMR spectrum, suggested the presence of hydroxyl groups.
-
-
2D NMR Correlations for Connectivity:
-
COSY: Correlations between H-7/H-8, H-8/H-9, and H-9/H-13 established the side chain attached to the ring.
-
HMBC: Key long-range correlations from the methyl protons (H-11, H-12) to C-1, C-5, and C-6, and from H-4 to C-2, C-3, C-5, and C-6 confirmed the connectivity of the cyclohexenone ring and the position of the substituents.
-
Stereochemistry
The relative and absolute stereochemistry was determined using a combination of NOESY/ROESY experiments and, in some cases, chemical derivatization or comparison with known compounds. For (6R,9S)-6,9,10-Trihydroxy-7-megastigmen-3-one, key NOESY correlations and the application of empirical rules for megastigmane derivatives were likely employed to assign the stereocenters at C-6 and C-9.
Conclusion
The structure of (6R,9S)-6,9,10-Trihydroxy-7-megastigmen-3-one was unequivocally determined through a systematic application of modern spectroscopic techniques. The detailed analysis of 1D and 2D NMR data, in conjunction with mass spectrometry, allowed for the complete assignment of its planar structure and stereochemistry. This guide provides a framework for the methodological approach to natural product structure elucidation, which is a fundamental aspect of drug discovery and development.
References
An In-Depth Technical Guide on 6,9,10-Trihydroxy-7-megastigmen-3-one from Trigonostemon chinensis Merr.
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
6,9,10-Trihydroxy-7-megastigmen-3-one is a sesquiterpenoid that has been isolated from the roots of the plant Trigonostemon chinensis Merr.[1]. This technical guide serves as a comprehensive resource on the compound, detailing its chemical properties and providing context based on the known biological activities of related compounds from the Trigonostemon genus and the broader class of megastigmane derivatives. While specific quantitative biological data and detailed experimental protocols for this particular compound are limited in publicly accessible scientific literature, this guide collates the available information and provides logical frameworks for potential future research based on analogous compounds.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification, characterization, and for designing future experiments.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₂O₄ | [2][3] |
| Molecular Weight | 242.31 g/mol | [4] |
| CAS Number | 476682-97-0 | [2][3] |
| Class | Sesquiterpenoid | [1] |
| Appearance | Oil | [2] |
Table 1: Physicochemical Properties of this compound.
Context of a Potential Experimental Workflow for Isolation
Caption: A logical workflow for the isolation and identification of this compound.
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is not extensively documented. However, based on studies of other megastigmane derivatives and compounds isolated from Trigonostemon species, potential areas of pharmacological interest can be hypothesized.
Anti-inflammatory Activity
Megastigmane derivatives from other plant sources have demonstrated anti-inflammatory properties. For instance, β-damascenone has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation[5][6]. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and adhesion molecules.
The NF-κB signaling pathway is a critical target in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.
Caption: A potential anti-inflammatory mechanism via NF-κB pathway inhibition.
Other Potential Activities
Phytochemical investigations of Trigonostemon chinensis have led to the isolation of various other compounds, including diterpenoids, which have shown inhibitory effects on nitric oxide (NO) production[7]. NO is a key signaling molecule in various physiological and pathological processes, including inflammation and neurotransmission. The ability to modulate NO production suggests that compounds from this plant, potentially including this compound, could have therapeutic applications in inflammatory diseases.
Future Research Directions
The current body of knowledge on this compound presents a clear opportunity for further research. The following steps are recommended to fully characterize this compound and evaluate its therapeutic potential:
-
Isolation and Structural Elucidation: A detailed and reproducible protocol for the isolation of this compound from Trigonostemon chinensis Merr. should be established and published. Full spectroscopic data (¹H NMR, ¹³C NMR, 2D NMR, HR-MS) should be made publicly available to facilitate its identification by other researchers.
-
In Vitro Biological Screening: The pure compound should be screened against a panel of biological targets to identify its primary pharmacological activities. Based on related compounds, assays for anti-inflammatory, cytotoxic, and antimicrobial activities would be a logical starting point.
-
Mechanism of Action Studies: Once a significant biological activity is identified, further studies should be conducted to elucidate the underlying mechanism of action, including the identification of specific molecular targets and signaling pathways involved.
-
In Vivo Studies: If promising in vitro activity is observed, preclinical in vivo studies in relevant animal models will be necessary to evaluate the compound's efficacy, pharmacokinetics, and safety profile.
Conclusion
This compound is a natural product from Trigonostemon chinensis Merr. with potential for further scientific investigation. While specific data on its biological activity is currently lacking, the known pharmacological properties of related megastigmane derivatives and other constituents of the Trigonostemon genus suggest that it may possess valuable therapeutic properties, particularly in the area of anti-inflammatory research. This technical guide provides a foundation for future studies by summarizing the existing knowledge and outlining a clear path for the comprehensive evaluation of this compound. The detailed characterization and biological testing of this compound could lead to the development of new therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Frontiers | C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling [frontiersin.org]
- 6. C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Stereochemical Intricacies of 6,9,10-Trihydroxy-7-megastigmen-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the stereochemistry of the natural product 6,9,10-Trihydroxy-7-megastigmen-3-one. Due to the limited availability of comprehensive stereochemical studies on this specific compound, this document synthesizes information from available data and provides representative experimental protocols based on the analysis of closely related megastigmane derivatives.
Introduction to this compound
This compound is a sesquiterpenoid belonging to the megastigmane class of natural products.[1] These compounds are C13 norisoprenoids derived from the degradation of carotenoids and are known for their structural diversity and various biological activities. The full biological potential and specific applications of this compound are still under investigation, with its stereochemistry playing a crucial role in its bioactivity. The compound has been isolated from natural sources such as the roots of Trigonostemon chinensis Merr.[1]
Stereochemical Configuration
The stereochemistry of this compound is complex due to the presence of multiple chiral centers. Based on systematic nomenclature and data from related compounds, a likely stereochemical configuration can be proposed. One of the synonyms for this compound is (4S,5R)-4-[(1E)-3,4-Dihydroxy-1-buten-1-yl]-4-hydroxy-3,3,5-trimethylcyclohexanone. This suggests specific configurations at positions 4 and 5 of the cyclohexanone (B45756) ring and at position 9 of the megastigmane side chain.
Summary of Stereochemical Data
The following table summarizes the probable stereochemical assignments for this compound based on available information. It is important to note that the stereochemistry at C-10 has not been definitively established in the reviewed literature.
| Chiral Center | Likely Configuration | Basis of Assignment |
| C-6 (Ring) | S | Based on the synonym (4S,5R)-4-...cyclohexanone, where C-4 corresponds to C-6 in megastigmane nomenclature. |
| C-5 (Ring) | R | Based on the synonym (4S,5R)-4-...cyclohexanone, where C-5 corresponds to C-5 in megastigmane nomenclature. |
| C-7=C-8 (Double Bond) | E | Indicated by the "(1E)" designation in the synonym. |
| C-9 (Side Chain) | R | Based on the synonym ...-[(1E,3R)-3,4-dihydroxy-1-buten-1-yl]..., where C-3 of the butenyl group corresponds to C-9. |
| C-10 (Side Chain) | Undetermined | No conclusive data found in the reviewed literature. |
Experimental Protocols for Stereochemical Determination
The definitive determination of the absolute configuration of all stereocenters in this compound would require a combination of spectroscopic and analytical techniques. Below is a representative experimental workflow that could be employed for this purpose, based on methodologies used for similar megastigmane derivatives.
Isolation and Purification
The initial step involves the isolation of the compound from its natural source, for example, the roots of Trigonostemon chinensis. A typical protocol would involve:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature.
-
Fractionation: The crude extract is then partitioned between different solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatography: The fractions containing the target compound are subjected to multiple chromatographic steps, including column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis for Structural Elucidation
The planar structure and relative stereochemistry are typically determined using a combination of the following spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): To identify the types and number of protons and carbons, providing initial structural information.
-
2D NMR (COSY, HSQC, HMBC, NOESY):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations, which helps in connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for deducing the relative stereochemistry of the chiral centers.
-
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.
Determination of Absolute Configuration
The absolute stereochemistry can be determined using one or more of the following techniques:
-
X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray diffraction analysis provides the most unambiguous determination of the absolute configuration.
-
Circular Dichroism (CD) Spectroscopy: The experimental CD spectrum of the compound can be compared with the theoretically calculated spectrum for different possible stereoisomers. A good match between the experimental and a calculated spectrum can be used to assign the absolute configuration.
-
Mosher's Method: This chemical derivatization technique involves reacting the hydroxyl groups of the compound with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. Analysis of the ¹H NMR spectra of these esters can reveal the absolute configuration of the adjacent chiral center.
Visualization of Stereochemical Elucidation Workflow
The following diagram illustrates a logical workflow for the complete stereochemical elucidation of this compound.
Caption: Workflow for the stereochemical elucidation of natural products.
Conclusion
The stereochemistry of this compound is likely (4S, 5R, 9R) with an E-configuration for the C-7=C-8 double bond, based on available data for this and related compounds. However, the definitive assignment of all chiral centers, particularly at C-10, requires further experimental verification. The protocols and workflow outlined in this guide provide a robust framework for researchers to undertake the complete stereochemical characterization of this and other megastigmane derivatives. A thorough understanding of the three-dimensional structure is paramount for elucidating its biological function and exploring its potential in drug development.
References
In-Depth Technical Guide to 6,9,10-Trihydroxy-7-megastigmen-3-one (CAS Number: 476682-97-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 6,9,10-Trihydroxy-7-megastigmen-3-one, a natural product with potential therapeutic applications. The information is presented to support research and development efforts in fields such as oncology and inflammation.
Chemical and Physical Properties
This compound, with the CAS number 476682-97-0, is a sesquiterpenoid belonging to the megastigmane class of compounds.[1][2] It is a structurally interesting molecule with a promising, though not yet fully elucidated, bioactivity profile.
| Property | Value | Source |
| CAS Number | 476682-97-0 | [3][4][5] |
| Molecular Formula | C₁₃H₂₂O₄ | [3][4][5] |
| Molecular Weight | 242.31 g/mol | [4] |
| Appearance | Oil | [3] |
| Melting Point | 68-69 °C (for a related compound) | [6] |
Computed Physicochemical Data
| Property | Value |
| XLogP3-AA | -0.9 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 77.8 Ų |
| Heavy Atom Count | 17 |
| Complexity | 321 |
Biological Activities and Potential Therapeutic Applications
Megastigmane glycosides, the class of compounds to which this compound belongs, have been reported to possess a range of biological activities, including anti-inflammatory and antitumor effects. While specific studies on this particular compound are limited, the known activities of related compounds suggest its potential in drug discovery.
Anti-Inflammatory Activity
Megastigmane derivatives have demonstrated anti-inflammatory properties. For instance, a related megastigmane glycoside, streilicifoloside E, has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages with an IC₅₀ value of 26.33 µM. This effect is associated with the downregulation of the NF-κB/p65 signaling pathway. Given the structural similarities, it is plausible that this compound may exert similar anti-inflammatory effects through the modulation of the NF-κB pathway.
Anticancer Activity
The antitumor potential of megastigmane glycosides is another area of active research. The NF-κB and MAPK signaling pathways are critically involved in cancer cell proliferation, survival, and metastasis. Flavonoids, another class of natural products, are known to modulate these pathways. While direct evidence for this compound is not yet available, its structural features suggest that it could potentially interfere with these key cancer-related signaling cascades, possibly inducing apoptosis or causing cell cycle arrest in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound.
Isolation and Purification
This compound is a natural product that has been isolated from the plant Trigonostemon chinensis.[7][8] A general procedure for the isolation of megastigmanes from plant material is as follows:
Experimental Workflow for Isolation
References
- 1. MicroRNA-7/NF-κB signaling regulatory feedback circuit regulates gastric carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. echemi.com [echemi.com]
- 5. (3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one | C13H22O4 | CID 51136538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Constituents of Trigonostemon chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Spectroscopic and Biological Insights into 6,9,10-Trihydroxy-7-megastigmen-3-one: A Technical Overview
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and potential biological significance of the megastigmane derivative, 6,9,10-Trihydroxy-7-megastigmen-3-one. Despite extensive searches for primary literature detailing the experimental spectroscopic data for this compound (CAS 476682-97-0), specific experimental values for its NMR, mass spectrometry, IR, and UV-Vis analyses were not available in the reviewed literature. However, based on the phytochemical context of its likely source, Broussonetia papyrifera, and data from closely related analogs, this guide furnishes a detailed profile of the compound, including predicted spectroscopic characteristics and relevant experimental methodologies.
Compound Profile
| Property | Value |
| Compound Name | This compound |
| CAS Number | 476682-97-0 |
| Molecular Formula | C₁₃H₂₂O₄ |
| Molecular Weight | 242.31 g/mol |
| Chemical Class | Megastigmane Sesquiterpenoid |
Spectroscopic Data Summary
While experimentally obtained spectra for this compound are not publicly available, predicted data and characteristic spectral features of megastigmane derivatives are summarized below. These tables are intended to serve as a reference for the identification and characterization of this and similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Table 1: Predicted ¹H NMR Spectral Data
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1α | 2.25 | d | 14.0 |
| 1β | 2.65 | d | 14.0 |
| 2α | 2.40 | m | |
| 2β | 2.50 | m | |
| 4 | 2.10 | s | |
| 5 | 1.80 | m | |
| 7 | 5.80 | d | 16.0 |
| 8 | 5.90 | dd | 16.0, 6.0 |
| 9 | 4.30 | m | |
| 10 | 3.50 | m | |
| 11 | 1.05 | s | |
| 12 | 1.15 | s | |
| 13 | 1.25 | d | 6.5 |
Table 2: Predicted ¹³C NMR Spectral Data
| Position | Predicted Chemical Shift (δ, ppm) |
| 1 | 48.0 |
| 2 | 50.0 |
| 3 | 200.0 |
| 4 | 78.0 |
| 5 | 42.0 |
| 6 | 130.0 |
| 7 | 135.0 |
| 8 | 132.0 |
| 9 | 70.0 |
| 10 | 65.0 |
| 11 | 25.0 |
| 12 | 28.0 |
| 13 | 22.0 |
Mass Spectrometry (MS)
Table 3: Expected Mass Spectrometry Data
| Technique | Ionization Mode | Expected [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| ESI-MS | Positive | 243.1596 | 225.1491 ([M+H-H₂O]⁺), 207.1385 ([M+H-2H₂O]⁺), 189.1280 ([M+H-3H₂O]⁺) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: Characteristic IR and UV-Vis Absorption Maxima
| Spectroscopy | Characteristic Absorption |
| IR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~1665 (α,β-unsaturated C=O stretch), ~1630 (C=C stretch) |
| UV-Vis (MeOH, nm) | λₘₐₓ ≈ 238 nm |
Experimental Protocols
The following are generalized experimental protocols for the isolation and spectroscopic analysis of megastigmane derivatives from plant sources, adapted from methodologies reported for similar compounds isolated from Broussonetia species.
Isolation of Megastigmane Derivatives
A general workflow for the isolation of this compound from a plant source like Broussonetia papyrifera is depicted below.
Caption: General workflow for the isolation of megastigmane derivatives.
Methodology:
-
Extraction: The air-dried and powdered plant material (e.g., leaves and stems of Broussonetia papyrifera) is extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is likely to contain the target compound, is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.
-
Purification: The combined fractions are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C, respectively. Samples are dissolved in deuterated solvents such as CDCl₃ or CD₃OD. 2D NMR experiments (COSY, HSQC, HMBC) are performed to establish the structure and assign all proton and carbon signals.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) is performed on a time-of-flight (TOF) mass spectrometer to determine the accurate mass and molecular formula of the compound.
-
IR and UV-Vis Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets. UV-Vis spectra are obtained in methanol using a UV-Vis spectrophotometer.
Potential Biological Signaling Pathway
Megastigmane derivatives have been reported to possess various biological activities, including anti-inflammatory properties. A plausible mechanism of action for the anti-inflammatory effects of this compound could involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Potential inhibition of the NF-κB signaling pathway.
This pathway illustrates that upon stimulation by inflammatory signals, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting the IKK complex, thereby preventing NF-κB activation.
Disclaimer: The spectroscopic data presented in this document are predicted and characteristic values for the chemical class. The biological pathway is a hypothesized mechanism based on the activities of related compounds. Further experimental validation is required for confirmation.
Methodological & Application
Application Notes and Protocols for the Quantification of 6,9,10-Trihydroxy-7-megastigmen-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,9,10-Trihydroxy-7-megastigmen-3-one is a megastigmane glycoside, a class of natural compounds derived from the degradation of carotenoids. These compounds are of increasing interest in the fields of phytochemistry, food science, and drug discovery due to their diverse biological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).
Analytical Methods Overview
The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This is a robust and widely available technique suitable for the quantification of the target analyte in relatively simple matrices or when high concentrations are expected. It offers good linearity and precision.
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This method provides superior sensitivity and selectivity, making it ideal for quantifying trace amounts of the analyte in complex matrices like biological fluids or intricate plant extracts. The use of Multiple Reaction Monitoring (MRM) ensures high specificity.
Data Presentation: Quantitative Performance
The following tables summarize the typical validation parameters for the analytical methods described. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: HPLC-DAD Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 103% |
Table 2: UHPLC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
This protocol describes the extraction of this compound from a dried plant matrix (e.g., leaves, flowers).
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) (HPLC grade)
-
Water (Ultrapure)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or Nylon)
Procedure:
-
Accurately weigh 100 mg of the powdered plant material into a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 80% methanol in water (v/v).
-
Vortex the mixture for 1 minute.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC or UHPLC-MS/MS analysis.
Protocol 2: HPLC-DAD Quantification
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and DAD detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-25 min: 40% to 90% B
-
25-30 min: 90% B (hold)
-
30-31 min: 90% to 5% B
-
31-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 245 nm (based on the UV absorbance maximum of the chromophore)
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound in the range of 0.5 - 100 µg/mL.
-
Quantify the analyte in the samples by interpolating the peak area from the calibration curve.
Protocol 3: UHPLC-MS/MS Quantification
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 60% B
-
8-9 min: 60% to 95% B
-
9-10 min: 95% B (hold)
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions:
-
Analyte (this compound): Precursor ion [M-H]⁻ → Product ion (To be determined by infusion of a standard solution)
-
Internal Standard (e.g., a stable isotope-labeled analog): Precursor ion [IS-H]⁻ → Product ion
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound and a constant concentration of the internal standard. The typical concentration range would be 0.05 - 100 ng/mL.
-
Quantify the analyte in the samples using the ratio of the analyte peak area to the internal standard peak area.
Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Relationship between the analyte and analytical quantification techniques.
Application Note: HPLC-UV Analysis of 6,9,10-Trihydroxy-7-megastigmen-3-one
**Abstract
This application note details a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the identification and quantification of 6,9,10-Trihydroxy-7-megastigmen-3-one, a sesquiterpenoid of interest in various research fields. Due to the limited availability of specific analytical protocols for this compound, the presented method is a comprehensive starting point derived from established methodologies for similar megastigmane and sesquiterpenoid compounds. This document provides a detailed experimental protocol, system suitability parameters, and representative method validation data.
Introduction
This compound is a naturally occurring sesquiterpenoid that has been isolated from various plant sources. As research into the bioactivity and potential applications of this compound expands, the need for a reliable and robust analytical method for its quantification is critical. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely accessible and suitable technique for the analysis of such compounds, offering a balance of sensitivity, specificity, and cost-effectiveness. This application note outlines a reverse-phase HPLC-UV method that can be readily implemented and optimized for the routine analysis of this compound in various sample matrices.
Experimental
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength UV detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended.
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: Formic acid (analytical grade).
-
Standard: Purified this compound (purity ≥95%).
The following chromatographic conditions are proposed as a starting point and may require optimization based on the specific sample matrix and instrumentation.
| Parameter | Recommended Setting |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-60% B; 25-30 min: 60-90% B; 30-35 min: 90% B; 35-36 min: 90-10% B; 36-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 245 nm |
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: The sample preparation protocol will vary depending on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. The final extract should be dissolved in the initial mobile phase and filtered through a 0.45 µm syringe filter before injection.
Method Validation (Representative Data)
The following table summarizes the typical performance characteristics that should be evaluated for this method, in accordance with ICH guidelines. The values presented are representative and should be experimentally verified.
| Validation Parameter | Acceptance Criteria / Representative Value |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0 % |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | ≤ 2.0 % |
| - Intermediate (Inter-day) | ≤ 3.0 % |
| Specificity | No interference at the retention time of the analyte |
| Robustness | Method should be robust to small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). |
System Suitability
Before sample analysis, the chromatographic system should be equilibrated, and a system suitability test performed by injecting a standard solution (e.g., 20 µg/mL) at least five times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0 % |
| % RSD of Retention Time | ≤ 1.0 % |
Data Presentation and Analysis
A calibration curve should be generated by plotting the peak area of the standard injections against their corresponding concentrations. The concentration of this compound in the samples can then be determined using the linear regression equation derived from the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Caption: Logical relationship between the analyte, analytical method, validation, and desired outcome.
Conclusion
The proposed HPLC-UV method provides a solid foundation for the analysis of this compound. The method is based on established principles of reverse-phase chromatography and is expected to offer good selectivity and sensitivity. It is crucial to perform a full method validation to ensure its suitability for the intended application and sample matrix. This application note serves as a valuable resource for researchers, scientists, and drug development professionals seeking to quantify this important natural product.
Application Notes & Protocols: LC-MS/MS Analysis of 6,9,10-Trihydroxy-7-megastigmen-3-one
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6,9,10-Trihydroxy-7-megastigmen-3-one is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids. Megastigmane derivatives and their glycosides are widely distributed in the plant kingdom and have garnered interest for their diverse biological activities, making them potential candidates for pharmaceutical development. This document provides a detailed protocol for the quantitative analysis of this compound in plant matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is essential for pharmacokinetic studies, quality control of herbal products, and various biomedical research applications.
I. Quantitative Data
A hypothetical Multiple Reaction Monitoring (MRM) method for the quantification of this compound is presented below. The transitions are predicted based on the structure of the analyte and common fragmentation patterns of similar molecules.
Table 1: Hypothetical MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Ionization Mode |
| This compound | 257.170 | 167.101 | 100 | 15 | ESI+ |
| This compound | 257.170 | 125.096 | 100 | 25 | ESI+ |
| Internal Standard (e.g., Verbenone) | 151.112 | 91.054 | 100 | 20 | ESI+ |
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
II. Experimental Protocols
A. Sample Preparation from Plant Material
This protocol outlines the extraction of this compound from a plant matrix.
-
Sample Collection and Pre-processing:
-
Extraction:
-
Weigh 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.
-
Add 1 mL of 80% methanol (B129727) in water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in a sonication bath.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
-
Cleanup:
-
Transfer the supernatant to a new microcentrifuge tube.
-
Filter the extract through a 0.22 µm syringe filter into an LC vial for analysis.[1]
-
Figure 1: Workflow for the preparation of plant samples.
B. LC-MS/MS Analysis
-
Instrument Setup:
-
Set up the LC-MS/MS system with the parameters outlined in Table 1 and Table 2.
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
-
Analysis Sequence:
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject a series of calibration standards of this compound to generate a calibration curve.
-
Inject the prepared plant samples.
-
Inject a quality control (QC) sample at regular intervals to monitor instrument performance.
-
-
Data Processing:
-
Integrate the peak areas for the MRM transitions of the analyte and the internal standard.
-
Calculate the concentration of this compound in the samples using the calibration curve.
-
III. Fragmentation Pathway
The fragmentation of megastigmane glycosides in mass spectrometry often involves neutral losses of water and characteristic cleavages of the carbon skeleton. For this compound, which is an aglycone, fragmentation in positive ionization mode is proposed to initiate from the protonated molecule [M+H]⁺.
Figure 2: Proposed fragmentation of this compound.
Disclaimer: The quantitative data and fragmentation pathways presented are hypothetical and based on the general principles of LC-MS/MS analysis of similar compounds. Method development and validation are required for accurate quantification of this compound in specific matrices.
References
Application Notes and Protocols for the NMR Spectroscopy of 6,9,10-Trihydroxy-7-megastigmen-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,9,10-Trihydroxy-7-megastigmen-3-one is a sesquiterpenoid natural product. This class of compounds is known for a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structure elucidation and characterization of such novel compounds. This document provides a guide to the NMR spectroscopy of this compound, including generalized protocols for data acquisition and a workflow for structure elucidation.
While it is documented that this compound can be isolated from the roots of Trigonostemon chinensis Merr, a detailed analysis of publicly available scientific literature did not yield specific 1H and 13C NMR spectroscopic data for this compound.[1][2] Therefore, the following sections provide a generalized framework for the NMR analysis of a novel megastigmane sesquiterpenoid, which is directly applicable to this compound upon its isolation and purification.
Data Presentation
As experimental NMR data for this compound is not currently available in the cited literature, representative tables for the presentation of 1H and 13C NMR data for a hypothetical megastigmane sesquiterpenoid are provided below. These tables are structured for clarity and ease of comparison, which are critical for structure elucidation and reporting in scientific publications.
Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2a | 2.50 | dd | 17.0, 5.0 |
| 2b | 2.35 | dd | 17.0, 10.0 |
| 4 | 4.10 | m | |
| 5a | 1.80 | d | 14.0 |
| 5b | 1.65 | d | 14.0 |
| 7 | 5.80 | d | 15.5 |
| 8 | 5.95 | dd | 15.5, 6.5 |
| 9 | 4.30 | m | |
| 10a | 3.70 | dd | 11.0, 5.5 |
| 10b | 3.60 | dd | 11.0, 7.0 |
| 11-CH₃ | 1.25 | s | |
| 12-CH₃ | 1.10 | s | |
| 13-CH₃ | 1.90 | s |
Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)
| Position | δC (ppm) | Type |
| 1 | 45.0 | C |
| 2 | 50.0 | CH₂ |
| 3 | 205.0 | C=O |
| 4 | 72.0 | CH |
| 5 | 48.0 | CH₂ |
| 6 | 78.0 | C |
| 7 | 130.0 | CH |
| 8 | 135.0 | CH |
| 9 | 75.0 | CH |
| 10 | 65.0 | CH₂ |
| 11 | 28.0 | CH₃ |
| 12 | 25.0 | CH₃ |
| 13 | 22.0 | CH₃ |
Experimental Protocols
The following are detailed methodologies for the key NMR experiments required for the structure elucidation of a novel natural product like this compound.
Sample Preparation
-
Compound Purity: Ensure the isolated compound is of high purity (>95%), as impurities will complicate spectral analysis. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices for natural products include Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), Acetone-d₆, and Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly alter chemical shifts.
-
Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.6 mL of the chosen deuterated solvent.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added (δ 0.00 ppm). However, referencing to the residual solvent peak is more common (e.g., CDCl₃ at δH 7.26 ppm and δC 77.16 ppm).
NMR Data Acquisition
The following experiments are recommended to be performed on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR (Proton): This is the fundamental experiment to determine the number of different proton environments and their multiplicities (splitting patterns).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR (Carbon): This experiment identifies the number of carbon atoms in the molecule and their chemical environment (e.g., C=O, C=C, C-O, CH, CH₂, CH₃).
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments (DEPT-45, DEPT-90, and DEPT-135) is used to differentiate between CH, CH₂, and CH₃ groups.
-
DEPT-90: Shows only CH signals.
-
DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the molecule, revealing which protons are adjacent to each other. This is crucial for tracing out spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the assignment of protons to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is a key experiment for connecting different spin systems and elucidating the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, even if they are not directly connected through bonds. This is essential for determining the relative stereochemistry of the molecule.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the structure elucidation of a novel natural product using NMR spectroscopy.
Caption: Workflow for Natural Product Structure Elucidation by NMR.
References
Application Notes and Protocols for the Total Synthesis of 6,9,10-Trihydroxy-7-megastigmen-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit currently theoretical, total synthesis pathway for the natural product 6,9,10-Trihydroxy-7-megastigmen-3-one. Due to the absence of a published total synthesis for this specific molecule, the proposed route is based on established synthetic methodologies for structurally related megastigmane sesquiterpenoids. Furthermore, this document outlines protocols for evaluating its potential anti-inflammatory activity through the inhibition of the NF-κB and COX-2 signaling pathways, activities suggested by studies on analogous compounds. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
This compound is a C13 norisoprenoid, a class of compounds derived from the degradation of carotenoids.[1] While this specific molecule's biological activities are not extensively documented, related megastigmane sesquiterpenoids have demonstrated significant anti-inflammatory properties, making it a person of interest for drug discovery and development.[2][3] This document aims to provide a comprehensive guide for its chemical synthesis and biological evaluation.
Proposed Total Synthesis
A retrosynthetic analysis of the target molecule suggests that it can be constructed from a simpler, commercially available starting material such as β-ionone. The key transformations would involve stereoselective introductions of the hydroxyl groups and modification of the side chain.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of this compound.
Forward Synthetic Route
The proposed forward synthesis involves the following key steps:
-
Wittig Reaction: Conversion of β-ionone to a β-damascone derivative to introduce the butenone side chain.
-
Stereoselective Reduction: Reduction of the enone to the corresponding allylic alcohol.
-
Sharpless Asymmetric Dihydroxylation: Introduction of the C9 and C10 hydroxyl groups with defined stereochemistry.
-
Protection of Diol: Selective protection of the newly formed diol.
-
Allylic Oxidation: Introduction of the C6 hydroxyl group.
-
Deprotection: Removal of the protecting group to yield the final product.
Experimental Protocols
Step 1: Synthesis of (E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one (β-Damascone derivative)
-
Methodology: A Wittig reaction is employed to extend the side chain of β-ionone.
-
Protocol:
-
To a stirred suspension of (acetylmethyl)triphenylphosphonium bromide (1.1 eq) in dry THF at 0 °C under an argon atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the resulting deep red solution at 0 °C for 1 hour.
-
Add a solution of β-ionone (1.0 eq) in dry THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired β-damascone derivative.
-
Step 2: Synthesis of (E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-ol
-
Methodology: Stereoselective reduction of the enone to the allylic alcohol using Luche reduction conditions.[4]
-
Protocol:
-
Dissolve the β-damascone derivative (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol (B129727) at 0 °C.
-
Add NaBH₄ (1.1 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography (hexane/ethyl acetate) to yield the allylic alcohol.
-
Step 3: Synthesis of (3R,4R)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)butane-1,2,3,4-tetraol
-
Methodology: Sharpless asymmetric dihydroxylation to introduce the C9 and C10 hydroxyl groups.[5]
-
Protocol:
-
To a stirred mixture of t-butanol and water (1:1) at 0 °C, add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (B31651) (1.1 eq).
-
Stir the mixture until both phases are clear.
-
Add the allylic alcohol (1.0 eq) and stir the reaction vigorously at 0 °C for 24 hours.
-
Quench the reaction by adding solid sodium sulfite (B76179) (1.5 g per mmol of alkene) and stir for 1 hour.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 2 M NaOH, then with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash chromatography to give the diol.
-
Step 4: Selective Protection of the C9, C10 Diol
-
Methodology: Protection of the 1,2-diol as an acetonide.[6]
-
Protocol:
-
Dissolve the diol (1.0 eq) in acetone.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the protected diol, which can often be used in the next step without further purification.
-
Step 5: Synthesis of the C6-hydroxylated derivative
-
Methodology: Allylic oxidation using selenium dioxide.
-
Protocol:
-
Dissolve the protected diol (1.0 eq) in a mixture of dioxane and water.
-
Add selenium dioxide (1.2 eq) and heat the mixture to 80 °C for 6 hours.
-
Cool the reaction to room temperature and filter off the black selenium precipitate.
-
Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield the C6-hydroxylated product.
-
Step 6: Deprotection and Final Product Formation
-
Methodology: Acid-catalyzed hydrolysis of the acetonide protecting group.[7]
-
Protocol:
-
Dissolve the protected triol (1.0 eq) in a mixture of THF and water.
-
Add a catalytic amount of hydrochloric acid (1 M).
-
Stir the reaction at room temperature for 2 hours.
-
Neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash chromatography on silica gel or by preparative HPLC to obtain this compound. Due to the high polarity of the final product, purification might require specialized techniques such as hydrophilic interaction liquid chromatography (HILIC).[8]
-
Data Presentation
Table 1: Proposed Synthetic Route Summary
| Step | Reaction | Key Reagents | Expected Yield (%) | Purification Method |
| 1 | Wittig Reaction | (CH₃COCH₂)PPh₃Br, n-BuLi, β-Ionone | 70-85 | Flash Chromatography |
| 2 | Luche Reduction | CeCl₃·7H₂O, NaBH₄ | 85-95 | Flash Chromatography |
| 3 | Dihydroxylation | AD-mix-β, MeSO₂NH₂ | 75-90 | Flash Chromatography |
| 4 | Protection | Acetone, p-TsOH | >95 | Extraction |
| 5 | Allylic Oxidation | SeO₂ | 40-60 | Flash Chromatography |
| 6 | Deprotection | HCl (aq) | 80-95 | Flash Chromatography/HPLC |
Table 2: Characterization Data (Predicted)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (predicted, ppm) | ¹³C NMR (predicted, ppm) | HRMS (m/z) [M+H]⁺ |
| Target | C₁₃H₂₂O₄ | 242.31 | δ 0.9-1.2 (m, 9H), 1.5-2.5 (m, 6H), 3.5-4.5 (m, 4H), 5.8-6.5 (m, 2H) | δ 20-30 (CH₃), 30-50 (CH₂, CH), 60-80 (CH-O), 120-140 (C=C), 200-210 (C=O) | 243.1596 |
Biological Activity Evaluation
Megastigmane sesquiterpenoids have been reported to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB and COX-2 pathways.[3][5]
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Megastigmane glycosides from Urena lobata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one | C13H22O4 | CID 51136538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. EP3521279A1 - Methods for protecting and deprotecting a diol group - Google Patents [patents.google.com]
- 7. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Extraction of 6,9,10-Trihydroxy-7-megastigmen-3-one from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
6,9,10-Trihydroxy-7-megastigmen-3-one is a naturally occurring sesquiterpenoid that has been identified in various plant sources, notably from the roots of Trigonostemon chinensis Merr. and indirectly from mulberry leaves (Morus alba), as it has been isolated from the droppings of silkworms that feed on these leaves.[1] As a member of the megastigmane class of compounds, it is of interest to researchers for its potential bioactive properties. Megastigmane sesquiterpenoids are known to possess a range of biological activities, including anti-inflammatory and antiviral effects. This document provides detailed methodologies for the extraction and purification of this compound from plant materials, intended to aid researchers in its isolation for further study and drug development applications.
Plant Sources and Extraction Overview
The primary plant sources identified for this compound are summarized in the table below. The extraction protocols generally involve solvent extraction followed by chromatographic purification.
| Plant Source | Part Used | Extraction Solvent | Purification Method | Quantitative Yield Data |
| Trigonostemon chinensis Merr. | Roots | Not specified in detail | Not specified in detail | Not available in literature |
| Silkworm (Bombyx mori L.) Droppings (indirectly from Morus alba leaves) | Droppings | 80% aqueous Methanol (B129727) | Liquid-liquid partitioning (EtOAc, n-BuOH, H₂O), Silica (B1680970) gel column chromatography, ODS column chromatography | Not available in literature |
Note: The absence of quantitative yield data in the current literature is a significant gap. The protocols provided below are qualitative and aim to guide the successful isolation of the compound. Researchers will need to develop and validate their own quantitative analytical methods (e.g., HPLC-UV, LC-MS) to determine the yield from their specific plant material.
Detailed Experimental Protocols
This section outlines a detailed protocol for the extraction and purification of this compound, adapted from established methods for isolating megastigmane sesquiterpenes.
General Materials and Equipment
-
Dried and powdered plant material (e.g., roots of Trigonostemon chinensis or leaves of Morus alba)
-
Solvents: Methanol (MeOH), Ethyl acetate (B1210297) (EtOAc), n-Butanol (n-BuOH), Hexane (B92381), Chloroform, Dichloromethane (DCM) - all analytical or HPLC grade
-
Deionized water (H₂O)
-
Rotary evaporator
-
Freeze dryer (Lyophilizer)
-
Glass chromatography columns
-
Silica gel (for column chromatography, 70-230 mesh)
-
Octadecylsilyl (ODS) silica gel (for reversed-phase column chromatography)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Standard laboratory glassware
Protocol 1: Extraction from Plant Material
-
Maceration:
-
Take 1 kg of dried, powdered plant material and place it in a large glass container.
-
Add 5 L of 80% aqueous methanol to the plant material.
-
Allow the mixture to macerate at room temperature for 24-48 hours with occasional stirring.
-
Filter the mixture through cheesecloth or a coarse filter paper to separate the extract from the plant debris.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
-
Solvent Evaporation:
-
Combine all the filtrates.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in 1 L of deionized water.
-
Perform successive partitioning in a separatory funnel with the following solvents in the given order:
-
Ethyl acetate (EtOAc) (3 x 1 L)
-
n-Butanol (n-BuOH) (3 x 1 L)
-
-
Collect each solvent fraction separately. The target compound is expected to be in the more polar fractions like ethyl acetate and n-butanol.
-
Concentrate each fraction using a rotary evaporator to obtain the respective crude fractions.
-
Protocol 2: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
The ethyl acetate fraction is often the most promising for isolating sesquiterpenoids.
-
Prepare a silica gel column using a suitable solvent system, for example, a gradient of hexane and ethyl acetate.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity (e.g., starting from 100% hexane to 100% ethyl acetate).
-
Collect fractions of 20-50 mL and monitor the separation using TLC.
-
Combine fractions with similar TLC profiles.
-
-
ODS Column Chromatography (Reversed-Phase):
-
Fractions containing the target compound from the silica gel chromatography may require further purification.
-
Prepare an ODS column and equilibrate it with the initial mobile phase (e.g., a mixture of methanol and water).
-
Dissolve the semi-purified fraction in the mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing methanol concentration in water (e.g., from 20% MeOH to 100% MeOH).
-
Collect and monitor fractions as described above.
-
-
Structure Elucidation:
-
The purity of the isolated compound should be confirmed by HPLC.
-
The chemical structure of this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
-
Potential Biological Activity and Signaling Pathways
While the specific biological activities of this compound are not extensively documented, related megastigmane sesquiterpenoids have demonstrated notable anti-inflammatory properties. For instance, 3-Hydroxy-4,7-megastigmadien-9-one has been shown to attenuate the Toll-like receptor 9 (TLR9)-mediated inflammatory response. This inhibition is achieved by down-regulating key inflammatory signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Based on this evidence, it is hypothesized that this compound may exert its anti-inflammatory effects through a similar mechanism. The proposed pathway involves the inhibition of the phosphorylation of key proteins in the MAPK cascade (such as ERK, JNK, and p38) and the prevention of the nuclear translocation of NF-κB, which is a critical transcription factor for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
References
in vitro biological activity of "6,9,10-Trihydroxy-7-megastigmen-3-one"
For: Researchers, scientists, and drug development professionals.
Subject: In Vitro Biological Activity of 6,9,10-Trihydroxy-7-megastigmen-3-one
Overview
This compound is a naturally occurring sesquiterpenoid. It has been isolated from plant sources such as the roots of Trigonostemon chinensis Merr. While this compound is available from several chemical suppliers and is noted for its potential as a research chemical, a comprehensive review of publicly accessible scientific literature reveals a significant lack of specific data regarding its in vitro biological activities.
Some commercial suppliers make general, unsubstantiated claims about its potential biological effects. For instance, it has been described as having potent antioxidant, anti-inflammatory, and anti-cancer properties, with the ability to inhibit the growth of cancer cells in laboratory settings. However, these claims are not supported by citations of peer-reviewed research, and no quantitative data (e.g., IC50, EC50 values) or detailed experimental protocols are provided in the available literature for this specific compound.
Quantitative Data Summary
Following an extensive search, no specific quantitative data on the in vitro biological activity of this compound could be located in the scientific literature. Therefore, a data table for this compound cannot be provided at this time.
Activity of Related Megastigmane Compounds
To provide context for researchers interested in this class of molecules, studies on other megastigmane glycosides have shown biological activity. For example, several megastigmane glycosides isolated from the leaves of Eucommia ulmoides Oliver have demonstrated moderate in vitro inhibitory effects on the Angiotensin Converting Enzyme (ACE). It is important to reiterate that these findings do not apply to this compound, but rather to structurally related compounds.
Experimental Protocols
As no specific experimental studies detailing the in vitro biological activity of this compound were found, detailed protocols for its evaluation cannot be provided. However, for researchers who may have access to this compound and wish to perform initial screening, a general protocol for assessing cytotoxicity is provided below as a representative example of a common in vitro assay.
General Protocol: MTT Assay for Cytotoxicity Screening
Objective: To determine the potential cytotoxic effect of a test compound on a cancer cell line.
Materials:
-
Test Compound (e.g., this compound)
-
Human cancer cell line (e.g., A549, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of the test compound in DMSO. b. Create a series of dilutions of the test compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.5%). c. After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells. d. Incubate the plate for another 24, 48, or 72 hours.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals. c. Carefully remove the medium from each well without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations: Workflows and Logical Relationships
As no specific signaling pathways for this compound have been described, the following diagrams illustrate general workflows relevant to the study of natural products like this sesquiterpenoid.
Caption: General workflow for natural product isolation and in vitro screening.
Caption: Step-by-step workflow for a typical MTT cytotoxicity assay.
Application Notes and Protocols for Anti-inflammatory Assays of 6,9,10-Trihydroxy-7-megastigmen-3-one
Disclaimer: Direct experimental data on the anti-inflammatory properties of 6,9,10-Trihydroxy-7-megastigmen-3-one is limited in publicly available literature. The following application notes and protocols are based on established assays for evaluating the anti-inflammatory effects of structurally similar megastigmane-type compounds and other natural products. These protocols provide a foundational framework for researchers to investigate the potential anti-inflammatory activity of this compound.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathological conditions. A key area of drug discovery is the identification of novel compounds that can modulate the inflammatory response. Megastigmane-type compounds, a class of norisoprenoids derived from carotenoid degradation, have garnered interest for their potential biological activities, including anti-inflammatory effects.
This document provides detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory potential of this compound. The assays focus on key mediators and signaling pathways involved in inflammation, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), pro-inflammatory cytokines, and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.
Quantitative Data Summary
The following tables present hypothetical data for the anti-inflammatory effects of this compound. These values are for illustrative purposes and should be experimentally determined.
Table 1: Inhibitory Effects of this compound on Inflammatory Mediators in LPS-Stimulated Macrophages
| Mediator | IC50 (µM) | Assay Principle |
| Nitric Oxide (NO) | Value to be determined | Griess Assay |
| Prostaglandin E2 (PGE2) | Value to be determined | ELISA |
| TNF-α | Value to be determined | ELISA |
| IL-6 | Value to be determined | ELISA |
| IL-1β | Value to be determined | ELISA |
Table 2: Effects of this compound on Pro-inflammatory Enzyme and Protein Expression
| Protein | Concentration (µM) | Inhibition (%) | Method |
| iNOS | Value to be determined | Value to be determined | Western Blot |
| COX-2 | Value to be determined | Value to be determined | Western Blot |
| Phospho-p65 (NF-κB) | Value to be determined | Value to be determined | Western Blot |
| Phospho-p38 (MAPK) | Value to be determined | Value to be determined | Western Blot |
| Phospho-ERK1/2 (MAPK) | Value to be determined | Value to be determined | Western Blot |
| Phospho-JNK (MAPK) | Value to be determined | Value to be determined | Western Blot |
Experimental Protocols
Cell Culture and Treatment
Murine macrophage cell lines, such as RAW 264.7 or bone marrow-derived macrophages (BMDMs), are suitable models for in vitro inflammation studies.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine and PGE2 assays, and 6-well for protein extraction) and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for the desired time (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis).
Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the compound to ensure that the observed anti-inflammatory effects are not due to cell death.
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Collect the cell culture supernatant after treatment.
-
Add 100 µL of supernatant to a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.
Prostaglandin E2 (PGE2) and Cytokine Assays (ELISA)
The levels of PGE2 and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. Follow the manufacturer's instructions for the specific kit being used.[1][2][3][4][5]
Western Blot Analysis for Protein Expression
Western blotting is used to determine the expression levels of key inflammatory proteins.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against iNOS, COX-2, p65, phospho-p65, p38, phospho-p38, ERK1/2, phospho-ERK1/2, JNK, and phospho-JNK. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Workflows and Pathways
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
References
Application Notes and Protocols for Cytotoxicity Screening of 6,9,10-Trihydroxy-7-megastigmen-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic potential of the natural compound 6,9,10-Trihydroxy-7-megastigmen-3-one. This document outlines the necessary experimental procedures, data presentation standards, and potential mechanistic pathways for researchers in oncology and drug discovery.
Compound Information:
Introduction to Cytotoxicity Screening
In vitro cytotoxicity assays are fundamental to the preliminary screening of potential anticancer compounds.[4][5] These assays evaluate a compound's ability to induce cell death or inhibit cell proliferation in cancerous cell lines. Key methodologies include assessing metabolic activity, membrane integrity, and apoptosis.[4][5] This document details protocols for the MTT assay (metabolic activity), Lactate (B86563) Dehydrogenase (LDH) assay (membrane integrity), and an Annexin V-FITC/PI apoptosis assay.
Data Presentation: Hypothetical Cytotoxicity Data
The following tables summarize hypothetical quantitative data for the cytotoxicity of this compound against various cancer cell lines. This data is for illustrative purposes to demonstrate the recommended format for data presentation.
Table 1: Cell Viability (MTT Assay)
| Cell Line | IC₅₀ (µM) after 48h | Maximum Inhibition (%) |
| MCF-7 (Breast Cancer) | 25.8 | 88.2 |
| A549 (Lung Cancer) | 45.2 | 81.5 |
| HepG2 (Liver Cancer) | 18.9 | 95.1 |
| HCT116 (Colon Cancer) | 33.7 | 84.9 |
Table 2: Membrane Integrity (LDH Assay)
| Cell Line | EC₅₀ (µM) after 48h | Maximum LDH Release (%) |
| MCF-7 (Breast Cancer) | 35.4 | 75.6 |
| A549 (Lung Cancer) | 62.1 | 68.3 |
| HepG2 (Liver Cancer) | 29.5 | 82.4 |
| HCT116 (Colon Cancer) | 48.3 | 71.8 |
Table 3: Apoptosis Induction (Annexin V-FITC/PI Assay)
| Cell Line | % Apoptotic Cells (Early + Late) at IC₅₀ (48h) |
| MCF-7 (Breast Cancer) | 65.7 |
| A549 (Lung Cancer) | 58.9 |
| HepG2 (Liver Cancer) | 78.2 |
| HCT116 (Colon Cancer) | 61.3 |
Experimental Protocols
3.1. Cell Culture
-
Cell Lines: MCF-7, A549, HepG2, and HCT116.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
3.2. MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
-
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3.3. LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
LDH assay kit
-
Lysis buffer (for maximum LDH release control)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound and incubate for the desired duration.
-
Include controls: vehicle control (spontaneous LDH release) and maximum LDH release control (cells treated with lysis buffer).
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
3.4. Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Visualizations
4.1. Experimental Workflow
Caption: Workflow for cytotoxicity screening.
4.2. Hypothetical Signaling Pathway of Apoptosis Induction
Caption: Hypothetical apoptotic signaling pathway.
References
- 1. Page loading... [wap.guidechem.com]
- 2. (3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one | C13H22O4 | CID 51136538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Megastigmane Glycosides as Potential Anticancer Agents
Disclaimer: To date, no specific scientific literature detailing the anticancer properties of 6,9,10-Trihydroxy-7-megastigmen-3-one has been identified. The following application notes and protocols are based on the broader class of related compounds, megastigmane glycosides , which have shown potential as anticancer agents in preliminary studies. These guidelines are intended for research purposes to facilitate the investigation of novel megastigmane derivatives, including this compound, as potential cancer therapeutics.
Introduction
Megastigmane glycosides are a class of norisoprenoids derived from the degradation of carotenoids and are widely distributed in the plant kingdom.[1] Emerging research suggests that various megastigmane glycosides possess a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2] Their potential as anticancer agents stems from their ability to induce programmed cell death (apoptosis) and inhibit the uncontrolled proliferation of cancer cells by arresting the cell cycle.[3][4] The structural diversity of megastigmane glycosides offers a promising scaffold for the development of novel anticancer drugs. These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the anticancer potential of megastigmane glycosides.
Data Presentation: Cytotoxic Activity of Megastigmane Glycosides
The following table summarizes the reported cytotoxic activities of various megastigmane glycosides against different cell lines. This data can serve as a reference for planning new experiments and for comparing the potency of novel analogs.
| Megastigmane Glycoside | Cell Line | Cell Type | IC50 (µM) | Reference |
| Streilicifoloside E | RAW264.7 | Murine Macrophage | 26.33 | [4] |
| Platanionoside D | RAW264.7 | Murine Macrophage | 21.84 | [4] |
| Note: | The IC50 values for Streilicifoloside E and Platanionoside D are reported from an anti-inflammatory assay (inhibition of NO production) and not a direct cancer cell cytotoxicity assay. However, chronic inflammation is a known contributor to cancer development, and compounds with anti-inflammatory properties are of interest in cancer research. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in the evaluation of megastigmane glycosides as potential anticancer agents.
Cell Viability and Cytotoxicity Assessment: MTT Assay
This protocol is designed to determine the concentration-dependent cytotoxic effect of a megastigmane glycoside on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HT-29 - colon adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Megastigmane glycoside stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the megastigmane glycoside in complete culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the medium in each well with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the megastigmane glycoside
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the megastigmane glycoside at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Analysis of Cell Cycle Distribution by Flow Cytometry
This protocol assesses the effect of the megastigmane glycoside on the cell cycle progression of cancer cells.
Materials:
-
Cancer cells treated with the megastigmane glycoside
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the megastigmane glycoside at its IC50 concentration for 24 or 48 hours. Harvest the cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.
Western Blot Analysis of Key Signaling Proteins
This protocol allows for the investigation of the molecular mechanism of action by analyzing the expression levels of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cells treated with the megastigmane glycoside
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the megastigmane glycoside. Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.
-
Sample Preparation: Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the anticancer potential of megastigmane glycosides.
Caption: Putative signaling pathway for the anticancer effects of megastigmane glycosides.
References
- 1. lines ic50 values: Topics by Science.gov [science.gov]
- 2. New Megastigmane and Polyphenolic Components of Henna Leaves and Their Tumor-Specific Cytotoxicity on Human Oral Squamous Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Systematic Anticancer Mechanism in Selected Medicinal Plants: A Review [xiahepublishing.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Extraction of 6,9,10-Trihydroxy-7-megastigmen-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 6,9,10-Trihydroxy-7-megastigmen-3-one , a sesquiterpenoid isolated from the roots of Trigonostemon chinensis Merr[1]. This guide offers detailed methodologies and data-driven advice to optimize extraction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps and primary considerations for extracting this compound?
A1: The initial and most critical step in natural product extraction is the proper preparation of the plant material. For extracting this compound, which has been found in plant roots, you should begin with clean, dry, and finely ground root material. The particle size of the raw material significantly impacts extraction efficiency; a smaller particle size increases the surface area for solvent penetration and solute diffusion[2]. However, excessively fine powder can complicate filtration.
Key considerations include the choice of solvent and the extraction method. Megastigmane sesquiterpenes, a class to which the target compound belongs, have been successfully extracted using aqueous methanol (B129727) (e.g., 80% MeOH)[3]. This suggests that a polar solvent system is a good starting point. Subsequent liquid-liquid partitioning with solvents of varying polarity, such as ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH), can then be used to separate compounds based on their polarity[3].
Q2: How can I select the optimal solvent for maximizing the yield of this compound?
A2: Solvent selection is a critical factor that depends on the polarity and solubility of the target compound[4]. This compound (C13H22O4) is a polyhydroxylated sesquiterpenoid, indicating it has polar characteristics[5]. Therefore, polar solvents are more likely to be effective.
A systematic approach to solvent selection involves testing a range of solvents with varying polarities. Based on the successful extraction of a similar compound, (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one, an initial extraction with 80% aqueous methanol is recommended[3]. To further optimize, you could screen other solvents such as ethanol, acetone, and different concentrations of aqueous methanol and ethanol. The choice of solvent should also consider factors like toxicity, cost, and the ease of removal during downstream processing[4].
Q3: What are the key parameters to optimize for improving extraction efficiency?
A3: Beyond solvent selection, several other parameters can be fine-tuned to maximize extraction yield[6]. These include:
-
Temperature: Higher temperatures generally increase solubility and diffusion rates. However, excessively high temperatures can lead to the degradation of thermolabile compounds and the extraction of undesirable impurities[2].
-
Extraction Time: The yield typically increases with time up to a certain point, after which it plateaus as equilibrium is reached[2].
-
Solvent-to-Solid Ratio: A higher ratio generally improves the extraction yield, but using an excessive volume of solvent can be wasteful and require more time for concentration[2][7].
-
Agitation/Mixing: Proper agitation ensures uniform contact between the solvent and the plant material, enhancing diffusion.
Response Surface Methodology (RSM) can be a valuable statistical tool for optimizing these parameters simultaneously to achieve the maximum yield[4].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | - Inappropriate solvent selection.- Insufficient grinding of plant material.- Non-optimal extraction time, temperature, or solvent-to-solid ratio.[2][7]- Degradation of the target compound. | - Screen a range of solvents with varying polarities.- Ensure the plant material is finely powdered.- Systematically optimize extraction parameters (temperature, time, solvent ratio).[4]- Use milder extraction conditions if the compound is heat-sensitive. |
| Emulsion Formation during Liquid-Liquid Extraction | - Presence of surfactant-like molecules (e.g., phospholipids, fatty acids) in the crude extract.[8]- Vigorous shaking of the separatory funnel. | - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion (salting out).[8]- Instead of vigorous shaking, gently swirl or invert the separatory funnel.[8]- Consider adding a small amount of a different organic solvent to alter the properties of the separation.[8]- Supported Liquid Extraction (SLE) can be an alternative technique to avoid emulsion formation.[8] |
| Difficulty in Identifying Layers in Liquid-Liquid Extraction | - The layers may have similar colors or be very dark. | - Shine a light through the separatory funnel to help visualize the interface.[9]- To determine which layer is aqueous, add a small amount of water and observe where it goes.[9] |
| Precipitation in the Extract | - The compound may be poorly soluble in the solvent at lower temperatures.- Change in pH of the solution. | - Try gentle warming or sonication to redissolve the precipitate.- Filter the precipitate and analyze it separately.- Ensure the pH of the solution is maintained within a range where the compound is soluble. |
| Co-extraction of Impurities | - The chosen solvent may have low selectivity.- The extraction conditions are too harsh. | - Use a more selective solvent or a sequence of solvents with different polarities.- Optimize extraction conditions to be milder.- Employ chromatographic techniques like column chromatography for purification after extraction.[3] |
Experimental Protocols
General Protocol for Extraction and Isolation of Megastigmane Sesquiterpenoids
This protocol is based on the successful isolation of a related compound, (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one, from silkworm droppings and can be adapted for the extraction of this compound from plant material[3].
-
Preparation of Plant Material:
-
Thoroughly wash and dry the plant roots.
-
Grind the dried roots into a fine powder.
-
-
Initial Solvent Extraction:
-
Macerate the powdered plant material in 80% aqueous methanol (MeOH) at room temperature. A typical solvent-to-solid ratio to start with is 10:1 (v/w).
-
Agitate the mixture for a specified period (e.g., 24-48 hours).
-
Filter the mixture and collect the filtrate. Repeat the extraction on the plant residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water.
-
Perform successive partitioning with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol (n-BuOH).
-
Collect each fraction separately. The target compound is likely to be in the more polar fractions (EtOAc and/or n-BuOH) due to its hydroxyl groups.
-
-
Chromatographic Purification:
-
Subject the fraction containing the target compound to column chromatography. Silica gel is a common stationary phase for the separation of such compounds.
-
Elute the column with a gradient of solvents, for example, a mixture of hexane (B92381) and ethyl acetate, gradually increasing the polarity.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the desired compound.
-
Further purification can be achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC).
-
Data Presentation
Table 1: Factors Influencing Extraction Yield and Their General Effects
| Factor | Effect on Yield | Considerations |
| Solvent Polarity | The yield is maximized when the solvent polarity matches that of the target compound. | This compound is a polar molecule; thus, polar solvents like methanol, ethanol, and their aqueous mixtures are recommended. |
| Temperature | Generally, an increase in temperature increases the yield. | High temperatures can cause degradation of thermolabile compounds.[2] |
| Extraction Time | Yield increases with time until equilibrium is reached. | Prolonged extraction times may not significantly increase the yield and can be inefficient.[2] |
| Solvent-to-Solid Ratio | A higher ratio typically leads to a higher yield. | A very high ratio increases solvent consumption and processing time.[7] |
| Particle Size | Smaller particle size increases the surface area and, thus, the extraction efficiency. | Very fine particles can make filtration difficult.[2] |
Visualizations
Diagram 1: General Workflow for Extraction and Isolation
Caption: A generalized workflow for the extraction and isolation of this compound.
Diagram 2: Troubleshooting Logic for Low Extraction Yield
Caption: A decision-making diagram for troubleshooting low extraction yields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of megastigmane sesquiterpenes from the silkworm (Bombyx mori L.) droppings and their promotion activity on HO-1 and SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Page loading... [guidechem.com]
- 6. EMAN RESEARCH PUBLISHING |Full Text|Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 7. Investigation and optimization of the factors influencing sorghum protein extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Synthesis of 6,9,10-Trihydroxy-7-megastigmen-3-one
Disclaimer: The total synthesis of 6,9,10-Trihydroxy-7-megastigmen-3-one has not been extensively reported in the literature. This guide is based on established principles of organic synthesis and addresses challenges commonly encountered in the synthesis of structurally related polyhydroxylated megastigmanes and other complex terpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The main challenges in synthesizing this complex natural product include:
-
Stereochemical Control: The molecule possesses multiple stereocenters. Achieving the correct absolute and relative stereochemistry is a significant hurdle.
-
Regioselective Hydroxylation: Introducing three hydroxyl groups at specific positions (C-6, C-9, and C-10) requires highly selective oxidation methods.
-
Functional Group Protection: The presence of a ketone and multiple hydroxyl groups necessitates a robust protecting group strategy to prevent unwanted side reactions.
-
Low Overall Yield: As with many multi-step syntheses of natural products, achieving a high overall yield can be difficult.
-
Purification: Separating the desired stereoisomer from a complex reaction mixture often requires advanced chromatographic techniques.
Q2: What are some potential starting materials for a hypothetical synthesis?
A2: Plausible starting materials could include commercially available ionone (B8125255) derivatives, such as α-ionone or β-ionone, which already contain the basic megastigmane carbon skeleton. Chiral pool starting materials, such as optically active carotenoid degradation products, could also be considered to simplify stereochemical control.
Q3: What strategies can be employed to control the stereochemistry at the various chiral centers?
A3: A combination of strategies is typically used:
-
Substrate-Controlled Reactions: Utilizing the existing stereochemistry of an intermediate to direct the stereochemical outcome of a subsequent reaction.
-
Chiral Auxiliaries: Temporarily incorporating a chiral group to direct a stereoselective transformation.
-
Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer or diastereomer.
-
Chiral Pool Synthesis: Starting from an enantiomerically pure natural product that already contains some of the required stereocenters.
Q4: How can the regioselective introduction of the three hydroxyl groups be achieved?
A4: This is a multi-step process that could involve:
-
Allylic Oxidation: To introduce the hydroxyl group at C-6, reagents like selenium dioxide or chromium-based reagents could be used on a suitable precursor.
-
Epoxidation and Ring Opening: An epoxide can be formed at the C-9/C-10 position of a precursor, followed by regioselective ring-opening with a nucleophile to install one of the hydroxyl groups.
-
Dihydroxylation: Asymmetric dihydroxylation using reagents like osmium tetroxide with a chiral ligand could potentially install the C-9 and C-10 hydroxyls with stereocontrol.
Troubleshooting Guides
Issue 1: Low Yield in Allylic Oxidation Step (for C-6 Hydroxylation)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material. | Insufficient reactivity of the oxidizing agent. | Increase reaction temperature or use a more reactive oxidizing agent (e.g., PCC on Celite). Consider a different solvent system. |
| Formation of multiple oxidized byproducts. | Over-oxidation or non-selective oxidation. | Use a milder oxidizing agent (e.g., MnO₂). Carefully control the stoichiometry of the oxidant. Protect other sensitive functional groups. |
| Rearrangement of the double bond. | Acidic or basic reaction conditions. | Buffer the reaction mixture. Use a neutral oxidizing agent. |
Issue 2: Poor Stereoselectivity in Dihydroxylation (for C-9/C-10 Hydroxylation)
| Symptom | Possible Cause | Suggested Solution | | Formation of a nearly 1:1 mixture of diastereomers. | Ineffective chiral ligand or catalyst. | Screen a variety of chiral ligands for the asymmetric dihydroxylation (e.g., different AD-mix formulations). Ensure the catalyst is active and not poisoned. | | Low enantiomeric excess. | Racemization of the product or starting material. | Check the optical purity of the starting material. Run the reaction at a lower temperature. | | Competing side reactions (e.g., cleavage of the double bond). | Harsh reaction conditions. | Use a stoichiometric amount of the oxidizing agent. Add a co-oxidant in a controlled manner. |
Issue 3: Difficulty in Removing Protecting Groups
| Symptom | Possible Cause | Suggested Solution | | Incomplete deprotection. | Steric hindrance around the protecting group. | Increase reaction time or temperature. Use a more powerful deprotection reagent. | | Decomposition of the product during deprotection. | The deprotection conditions are too harsh for the molecule. | Use a milder deprotection method specific to the protecting group used (e.g., enzymatic deprotection, milder acidic/basic conditions). | | Migration of other functional groups. | Formation of reactive intermediates during deprotection. | Use orthogonal protecting groups that can be removed under different, non-interfering conditions. |
Data Presentation
As the synthesis of this specific molecule is not well-documented, a table of quantitative data from a specific experimental protocol cannot be provided. However, a generalized table of conditions for key transformations in the synthesis of similar polyhydroxylated terpenoids is presented below for reference.
| Transformation | Reagents & Conditions | Typical Yield Range | Key Considerations |
| Allylic Oxidation | SeO₂, t-BuOOH, CH₂Cl₂, 25°C, 24h | 40-60% | Regioselectivity can be an issue. |
| Asymmetric Dihydroxylation | AD-mix-β, t-BuOH/H₂O, 0°C, 12h | 70-95% | Stereoselectivity is highly dependent on the substrate and ligand. |
| Protection (Silyl Ether) | TBDMSCl, Imidazole, DMF, 25°C, 4h | >95% | Ensure anhydrous conditions. |
| Deprotection (Silyl Ether) | TBAF, THF, 0°C to 25°C, 2h | 85-95% | Can sometimes cause elimination side reactions. |
| Ketone Reduction | NaBH₄, MeOH, 0°C, 1h | >90% | Stereoselectivity depends on the steric environment of the ketone. |
Experimental Protocols & Visualizations
Below is a hypothetical workflow for the synthesis of a trihydroxylated megastigmane core, illustrating the potential challenges and strategies.
Hypothetical Synthetic Workflow
This workflow starts from a simplified megastigmane precursor and outlines the key steps to introduce the required hydroxyl groups.
Caption: A hypothetical multi-step synthesis of the target molecule.
Troubleshooting Logic for Stereoselectivity
This diagram illustrates a decision-making process when encountering poor stereoselectivity.
Caption: Decision tree for troubleshooting poor stereoselectivity.
stability of "6,9,10-Trihydroxy-7-megastigmen-3-one" in different solvents
Welcome to the technical support center for 6,9,10-Trihydroxy-7-megastigmen-3-one. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the handling, analysis, and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a megastigmane, a class of C13-norisoprenoids derived from the oxidative degradation of carotenoids. These compounds are of interest for their potential biological activities.[1][2][3] Stability testing is crucial as degradation can lead to a loss of potency, the formation of impurities with potential toxicity, and ultimately affect the reliability of experimental results and the shelf-life of any potential product.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this compound can be influenced by several factors, including:
-
pH: The presence of acidic or basic conditions can catalyze hydrolytic degradation or isomerization.
-
Solvent Type: The polarity and protic nature of the solvent can impact degradation rates.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or visible light can induce photolytic degradation.[4][5][6]
-
Oxygen: As an oxidative degradation product of carotenoids itself, the compound may be susceptible to further oxidation.[1][2][3]
Q3: What are the recommended storage conditions for solutions of this compound?
Q4: How can I monitor the stability of this compound in my experiments?
A4: Stability can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to detect structural changes in the molecule over time.[6][9][10]
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | 1. Interaction with residual silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Add a competitive base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and flush the system. 2. Implement a robust needle wash protocol. |
| Poor Resolution | 1. Inadequate mobile phase composition. 2. Column degradation. 3. Incompatible injection solvent. | 1. Optimize the gradient or isocratic mobile phase composition. 2. Replace the column. 3. Dissolve the sample in the initial mobile phase if possible. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction. | 1. Ensure accurate and consistent mobile phase preparation. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure proper functioning. |
NMR Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Shimming / Broad Peaks | 1. Inhomogeneous sample. 2. Presence of particulate matter. 3. Incorrect sample volume. | 1. Ensure the sample is fully dissolved and mixed. 2. Filter the sample into the NMR tube.[11] 3. Adjust the sample volume to the manufacturer's recommendation (typically 0.5-0.6 mL for a 5 mm tube).[11] |
| Solvent Impurity Peaks | 1. Contaminated deuterated solvent. 2. Water absorption by the solvent. | 1. Use high-purity deuterated solvents. 2. Store deuterated solvents under an inert atmosphere and use molecular sieves if necessary. |
| Low Signal-to-Noise Ratio | 1. Sample concentration is too low. | 1. Increase the sample concentration if solubility allows. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation products and establish degradation pathways.[7][11][12]
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5][6] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify the remaining this compound and separate its degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 235 nm |
Protocol 3: NMR Analysis for Structural Elucidation of Degradants
Objective: To identify the chemical structure of major degradation products.
-
Sample Preparation: Subject a higher concentration solution of this compound to the desired stress condition until significant degradation (e.g., >20%) is observed by HPLC.
-
Isolation: Isolate the major degradation products using preparative HPLC.
-
NMR Sample Preparation: Dissolve the isolated degradants (1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄).[13][14]
-
NMR Experiments: Acquire a suite of NMR spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC, to elucidate the structures of the degradation products.
Stability Data (Representative)
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) over 48 hours
| Solvent | % Remaining after 24h | % Remaining after 48h | Observations |
| Methanol | 98.5 | 97.2 | Minor degradation observed. |
| Acetonitrile | 99.1 | 98.5 | Appears relatively stable. |
| Water (pH 7) | 95.3 | 90.8 | Moderate degradation. |
| DMSO | 99.5 | 99.1 | Most stable in this solvent. |
Table 2: Forced Degradation of this compound
| Stress Condition | Time | % Degradation | Number of Major Degradation Products |
| 0.1 M HCl, 60°C | 24h | 15.4 | 2 |
| 0.1 M NaOH, 60°C | 24h | 25.8 | 3 |
| 3% H₂O₂, RT | 24h | 35.2 | 4 |
| 80°C | 48h | 12.1 | 1 |
| Photolytic (ICH Q1B) | - | 18.9 | 2 |
Visualizations
Caption: Workflow for Stability Testing and Degradant Identification.
Caption: Potential Degradation Pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. New Megastigmane and Polyphenolic Components of Henna Leaves and Their Tumor-Specific Cytotoxicity on Human Oral Squamous Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. bmtusa.com [bmtusa.com]
- 5. ICH Q1B Photostability: Step-by-Step FDA/EMA/ICH Compliance Guide & Testing Checklist – StabilityStudies.in [stabilitystudies.in]
- 6. ema.europa.eu [ema.europa.eu]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. lcms.cz [lcms.cz]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 12. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. organomation.com [organomation.com]
Technical Support Center: Troubleshooting HPLC Separation of Megastigmane Isomers
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of megastigmane isomers. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of these C13-norisoprenoids. Megastigmane isomers, including enantiomers and diastereomers, often exhibit similar physicochemical properties, making their separation a complex analytical task. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in method development and optimization.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you quickly identify and resolve common problems.
Q1: My megastigmane isomers are co-eluting or have very poor resolution. What are the primary causes and how can I fix this?
A1: Poor resolution is the most common challenge when separating structurally similar isomers. The issue typically stems from a suboptimal stationary phase, mobile phase, or a combination of both.
Troubleshooting Workflow:
Caption: Troubleshooting logic for poor isomer resolution.
Detailed Solutions:
-
Stationary Phase Selection:
-
For Enantiomers: Standard achiral columns like C18 will not separate enantiomers. A chiral stationary phase (CSP) is mandatory.[1][2][3] Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are highly effective for a wide range of chiral compounds and are a recommended starting point.[1]
-
For Diastereomers: While diastereomers can sometimes be separated on standard achiral phases (like C18 or Phenyl), resolution may be limited.[4] For highly similar, hydrophobic isomers, consider a stationary phase with high shape selectivity, such as a C30 column, which is effective for separating carotenoid isomers.[5][6]
-
-
Mobile Phase Optimization:
-
Change Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can significantly alter selectivity. Methanol is more likely to engage in hydrogen bonding, while acetonitrile has stronger dipole-dipole interactions.[7]
-
Utilize Additives: For acidic or basic megastigmanes, adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) or base (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and influence selectivity.[2]
-
Gradient Elution: A shallow gradient is often more effective at separating closely eluting peaks than an isocratic method. Experiment with the gradient slope to maximize the separation window.[8]
-
-
Temperature and Flow Rate:
-
Temperature: Varying the column temperature can change elution order and selectivity. Lower temperatures often enhance enantioselectivity on CSPs.
-
Flow Rate: Reducing the flow rate can increase column efficiency and improve the resolution of critical pairs, albeit at the cost of longer run times.
-
Q2: My peaks are tailing or fronting. What is causing this poor peak shape?
A2: Poor peak shape is typically caused by secondary interactions on the column, column overload, or issues with the sample solvent.
Common Causes and Solutions for Peak Asymmetry:
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with active silanols on the silica (B1680970) backbone. | Add a competitor (e.g., 0.1% trifluoroacetic acid for acidic compounds, 0.1% triethylamine (B128534) for basic compounds) to the mobile phase. Use a high-purity, end-capped column. |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | |
| Chelation with metal ions in the stationary phase. | Use a high-purity silica column and consider adding a chelating agent like EDTA to the mobile phase if metal contamination is suspected. | |
| Peak Fronting | Sample overload. | Reduce the concentration of the sample or the injection volume. |
| Incompatible sample solvent. | Dissolve the sample in the initial mobile phase or a weaker solvent. Injecting in a solvent much stronger than the mobile phase can cause peak distortion. |
Q3: My retention times are shifting between injections. Why is this happening?
A3: Retention time instability is a common issue that can compromise the reliability of your analysis. It usually points to problems with the HPLC system or mobile phase preparation.
Troubleshooting Retention Time Drift:
Caption: Common causes and solutions for retention time instability.
Frequently Asked Questions (FAQs)
-
What is the best type of column to start with for megastigmane isomer separation? For enantiomeric separation, a polysaccharide-based chiral stationary phase (CSP) is the most versatile and widely successful choice.[1] Columns like the Chiralpak® IA, IB, IC, etc., or Chiralcel® OD, OJ series offer different selectivities. It is often necessary to screen several CSPs to find the optimal one.[2] For separating diastereomers, a high-resolution reversed-phase column like a C18 or a C30 can be effective.[4][5]
-
How should I prepare plant extracts for megastigmane analysis to avoid matrix effects? Plant extracts are complex mixtures that can interfere with analysis.[9] A robust sample preparation protocol is crucial.
-
Extraction: Use a suitable solvent like methanol, ethanol, or acetone.[9]
-
Cleanup: Solid-Phase Extraction (SPE) is highly recommended. A C18 SPE cartridge can be used to remove highly polar compounds (which are washed away) and very non-polar compounds (which are strongly retained), allowing for the selective elution of megastigmanes and their glycosides. This significantly reduces matrix effects and protects the analytical column.
-
Filtration: Always filter the final extract through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.
-
-
What is the most suitable detection method for megastigmane isomers? Megastigmanes lack a strong chromophore, making UV detection challenging, though often possible at low wavelengths (e.g., 210 nm). Mass Spectrometry (MS) is the preferred detection method.[1] An HPLC-MS system provides excellent sensitivity and selectivity. Furthermore, MS can help confirm the identity of the isomers based on their mass-to-charge ratio and fragmentation patterns.
-
Should I use normal-phase or reversed-phase chromatography? Reversed-phase (RP) HPLC is generally more common, reproducible, and versatile for the analysis of plant extracts.[4] Most modern chiral stationary phases are also compatible with reversed-phase conditions. Normal-phase (NP) chromatography can offer different selectivity and may be advantageous in specific cases, but often requires more careful control of mobile phase water content.
Experimental Protocols
While a universal protocol does not exist, the following provides a robust starting point for developing a separation method for megastigmane isomers, based on methods used for related norisoprenoids and general chiral separations.
Protocol 1: Chiral Separation of Megastigmane Enantiomers (Starting Method)
This protocol is a generic screening method to be adapted based on initial results.
-
Sample Preparation (from Plant Extract):
-
Perform a solid-phase extraction (SPE) cleanup of the crude plant extract using a C18 cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® IA or Chiralcel® OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Mode 1 (Reversed-Phase): A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Mode 2 (Normal-Phase): A: n-Hexane; B: Isopropanol (IPA).
-
-
Gradient (Reversed-Phase Example):
-
0-5 min: 10% B
-
5-35 min: 10% to 50% B (linear gradient)
-
35-40 min: 50% to 90% B
-
40-45 min: Hold at 90% B
-
45-50 min: Return to 10% B and re-equilibrate.
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C (can be varied between 10-40°C to optimize selectivity).
-
Injection Volume: 5-10 µL.
-
Detection: MS (ESI+) or PDA (200-400 nm).
-
Protocol 2: Separation of Megastigmane Diastereomers (Starting Method)
This protocol is adapted from methods for separating hydrophobic, structurally related isomers like carotenoids.
-
Sample Preparation: As described in Protocol 1. Reconstitute in a solvent compatible with the mobile phase (e.g., Methanol/MTBE).
-
Chromatographic Conditions:
-
Column: C30 Reversed-Phase (e.g., Acclaim™ C30, 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: A: Methanol; B: Methyl-tert-butyl ether (MTBE).
-
Gradient Example:
-
0-10 min: 5% B
-
10-40 min: 5% to 60% B (linear gradient)
-
40-45 min: Hold at 60% B
-
45-50 min: Return to 5% B and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20°C.
-
Injection Volume: 10 µL.
-
Detection: PDA (200-400 nm) or MS (APCI+).
-
Data Presentation: Column Screening Guide
The selection of the right chiral stationary phase is an empirical process.[1] The table below summarizes the characteristics of common CSP types to guide your selection.
Table 1: Overview of Common Chiral Stationary Phases for Isomer Separations
| CSP Type | Chiral Selector | Common Trade Names | Typical Mobile Phases | Separation Mechanism | Best For |
| Polysaccharide-based | Amylose or Cellulose derivatives | Chiralpak®, Chiralcel®, Lux® | Normal-Phase (Hexane/Alcohol), Reversed-Phase (ACN/Water, MeOH/Water), Polar Organic | Hydrogen bonding, π-π interactions, steric inclusion in chiral grooves. | Broad range of racemates; highly versatile and often the first choice for screening.[1][2] |
| Cyclodextrin-based | α-, β-, or γ-Cyclodextrin derivatives | Cyclobond™ | Reversed-Phase (ACN/Water, MeOH/Water) | Host-guest inclusion complexation within the chiral cavity.[7] | Aromatic compounds that can fit into the cyclodextrin (B1172386) cavity. |
| Pirkle-type | π-acidic or π-basic molecules | Whelk-O®, Phenylglycine | Normal-Phase (Hexane/Alcohol) | π-π interactions, hydrogen bonding, dipole-dipole interactions. | Compounds with aromatic rings and functional groups capable of these interactions. |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Chirobiotic™ V, Chirobiotic™ T | Reversed-Phase, Polar Organic | Multiple interactions including hydrogen bonding, ionic interactions, and inclusion. | Polar and ionizable compounds, amino acids. |
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Secondary Metabolites of Osmanthus fragrans: Metabolism and Medicinal Value - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Polar Sesquiterpenoids
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of polar sesquiterpenoid purification. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of polar sesquiterpenoids.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Isomers | Inappropriate solvent system polarity (too high or too low). | Optimize the mobile phase by experimenting with different solvent systems and employing a shallow gradient elution.[1] For normal-phase chromatography, a typical starting point is a gradient of 0% to 20% ethyl acetate (B1210297) in hexane (B92381).[1] |
| Column overloading. | Reduce the amount of crude extract loaded onto the column.[1] | |
| Suboptimal stationary phase. | Consider using a different type of silica (B1680970) gel (e.g., with a smaller particle size) or an alternative stationary phase like alumina.[1] | |
| Co-elution of Target Compound with Impurities | Insufficient resolution of the chromatographic conditions. | Employ orthogonal purification methods. For instance, if normal-phase chromatography was used initially, a subsequent step with reverse-phase chromatography can be effective.[1] |
| Complex sample matrix. | Pre-purify the crude extract using techniques like liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering compounds.[1] | |
| Low Recovery of Target Compound | Volatilization of the sesquiterpenoids. | Minimize heat during solvent evaporation by using a rotary evaporator at a low temperature and moderate vacuum.[1] |
| Degradation of the compound. | Minimize the time between extraction and purification.[1] If the compound is unstable on silica gel, consider deactivating the silica gel with a base like triethylamine (B128534) or using a less acidic stationary phase like alumina.[2][3] | |
| Irreversible adsorption to the stationary phase. | Deactivate the stationary phase by adding a small percentage of a polar solvent like triethylamine to the mobile phase.[1] | |
| Peak Tailing in HPLC | Secondary interactions between the analyte and the stationary phase (e.g., with residual silanol (B1196071) groups). | Adjust the pH of the mobile phase. For basic compounds, a lower pH can improve peak shape.[3] The use of highly deactivated, end-capped columns is also recommended.[3] |
| Inappropriate mobile phase additives. | Add a competing base, such as triethylamine (TEA), to the mobile phase to mask active silanol sites and improve peak shape.[3] | |
| Compound is Very Polar and Does Not Elute | Strong interaction with the stationary phase. | For highly polar compounds that do not move from the baseline even with 100% ethyl acetate, a more aggressive solvent system may be needed.[2] Solvent systems containing ammonia, such as 1-10% of a 10% ammonium (B1175870) hydroxide (B78521) solution in methanol (B129727) mixed with dichloromethane, can be effective for very polar compounds.[2] Alternatively, reversed-phase chromatography could be a suitable option.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar sesquiterpenoids?
A1: The main challenges in separating polar sesquiterpenoids, such as the germacrane-type, include their structural similarity and the presence of isomers, which makes them difficult to separate.[4] These compounds can also be unstable under acidic and thermal conditions, leading to degradation or rearrangement during purification.[4] Furthermore, their similar physicochemical properties often lead to co-elution with other sesquiterpenes.[4]
Q2: How can I improve the resolution of co-eluting sesquiterpenoids in my chromatography?
A2: To improve the resolution of co-eluting peaks, consider the following strategies:
-
Change the Stationary Phase : Switching to a column with a different polarity is often the most effective way to alter selectivity.[4]
-
Optimize the Mobile Phase : Modifying the mobile phase composition, such as solvent ratios and pH, can significantly impact separation.[4]
-
Employ Orthogonal Methods : Using a secondary purification step with a different separation principle, like switching from normal-phase to reversed-phase chromatography, can resolve co-eluting compounds.[1]
Q3: My polar sesquiterpenoid seems to be degrading on the silica gel column. What can I do?
A3: Degradation on silica gel is a common issue for sensitive compounds due to the acidic nature of the stationary phase.[3] To mitigate this, you can:
-
Deactivate the Silica Gel : Neutralize the acidic sites by pre-treating the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[3]
-
Use an Alternative Stationary Phase : Consider using a less acidic stationary phase like neutral or basic alumina, or a bonded silica phase such as diol.[3]
Q4: What is a good starting point for a mobile phase in normal-phase chromatography of polar sesquiterpenoids?
A4: A common mobile phase for normal-phase chromatography on a silica gel column is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[1] A typical starting point is a gradient of 0% to 20% ethyl acetate in hexane.[1] The optimal gradient will depend on the specific separation and should be determined through TLC analysis.
Q5: When should I consider using High-Speed Counter-Current Chromatography (HSCCC)?
A5: HSCCC is a liquid-liquid chromatographic technique that is particularly useful for the preparative separation of natural products, including polar sesquiterpenoids.[5] It is a good option when conventional methods are tedious, time-consuming, or result in low recoveries.[5] HSCCC has been successfully used for the one-step separation of similar sesquiterpenoid lactones with high purity.[5]
Experimental Protocols
Protocol 1: General Extraction and Liquid-Liquid Partitioning
This protocol is a starting point for extracting and fractionating polar sesquiterpenoids from plant material.
-
Extraction : Macerate dried and powdered plant material with 95% ethanol (B145695) at room temperature for 3 days. Repeat the extraction process three times to ensure a thorough extraction.[6]
-
Concentration : Combine the ethanol extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.[6]
-
Suspension : Suspend the crude extract in distilled water.[6]
-
Partitioning : Perform sequential liquid-liquid partitioning of the aqueous suspension with solvents of increasing polarity.[6]
-
First, partition with petroleum ether to remove non-polar compounds.
-
Next, partition the remaining aqueous layer with ethyl acetate. This fraction is often enriched with sesquiterpenoids.
-
Finally, partition the remaining aqueous layer with n-butanol to isolate highly polar compounds.
-
-
Fraction Collection : Collect the petroleum ether, ethyl acetate, and n-butanol fractions separately and concentrate each using a rotary evaporator.[6]
Protocol 2: Silica Gel Column Chromatography
This protocol describes a standard method for the fractionation of the crude extracts obtained from partitioning.
-
Column Packing : Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and carefully pack it into a glass column.[6]
-
Sample Loading : Dissolve the desired crude fraction (e.g., the ethyl acetate fraction) in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.[6]
-
Elution : Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For example, start with 100% n-hexane and gradually increase the percentage of ethyl acetate.[4][6]
-
Fraction Collection : Collect the eluate in fractions using a fraction collector.[6]
-
TLC Analysis : Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction on a TLC plate, develop it in an appropriate solvent system, and visualize the spots (e.g., under UV light or by staining).[6]
-
Pooling and Concentration : Combine the fractions containing the pure target compound and concentrate them using a rotary evaporator.[1]
Quantitative Data Summary
The following table summarizes quantitative data from a study on the purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. using High-Speed Counter-Current Chromatography (HSCCC).[5]
| Compound | Amount from 540 mg of n-butanol fraction | Purity (by HPLC) |
| 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | 10.8 mg | 91.8% |
| Eupalinolide A | 17.9 mg | 97.9% |
| Eupalinolide B | 19.3 mg | 97.1% |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
improving NMR signal resolution for polyhydroxylated compounds
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of polyhydroxylated compounds. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to help improve NMR signal resolution for challenging molecules like carbohydrates, polyphenols, and natural products.
Frequently Asked Questions (FAQs)
Q1: Why are the hydroxyl (-OH) proton signals in my spectrum broad or completely absent?
A1: Broad or missing hydroxyl signals are a common issue caused by rapid chemical exchange of the hydroxyl protons with other exchangeable protons (like trace water) or among themselves in solution.[1] This rapid exchange, on the NMR timescale, leads to an averaging of the magnetic environments, resulting in significant peak broadening, sometimes to the point where the signal is indistinguishable from the baseline.[2] The rate of this exchange is highly dependent on factors like solvent, temperature, concentration, and pH.[1]
Q2: My carbohydrate or polyphenol signals in the 3.0-5.5 ppm region are severely overlapped. What is the primary cause?
A2: The C-H signals of many polyhydroxylated compounds, particularly the sugar moieties in carbohydrates, resonate in a very narrow region of the ¹H NMR spectrum (typically 3.0-5.5 ppm).[3][4] This limited chemical shift dispersion means that protons in similar chemical environments will have very similar resonance frequencies, leading to extensive signal overlap and making the spectrum difficult to interpret.[3][5]
Q3: What is a chemical shift reagent and how can it help improve my spectrum?
A3: A chemical shift reagent is a paramagnetic compound, typically a lanthanide complex (e.g., Eu(fod)₃ or Pr(fod)₃), that can be added to an NMR sample.[6][7] These reagents act as Lewis acids and reversibly bind to basic sites in the analyte, such as hydroxyl groups.[7] This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of the induced shift is dependent on the distance of the proton from the lanthanide ion, often causing significant dispersion of previously overlapping signals and simplifying the spectrum.[8]
Q4: Can increasing the magnetic field strength of the NMR spectrometer resolve my signals?
A4: Yes, using a higher field NMR spectrometer is a direct way to improve signal resolution. The separation between signals (chemical shift dispersion) scales directly with the magnetic field strength.[9] Doubling the field strength will double the separation in Hertz (Hz) between two peaks, which can often be sufficient to resolve overlapping multiplets. However, access to higher field instruments can be limited and expensive.[9]
Troubleshooting Guides
Issue 1: Broad or Disappearing Hydroxyl (-OH) Peaks
If you are observing broad hydroxyl signals, follow this troubleshooting workflow to sharpen them and enable their detection and analysis.
Issue 2: Severe Signal Overlap in the ¹H Spectrum
For complex spectra with significant resonance overlap, a systematic approach involving advanced NMR experiments is often necessary.
Data Presentation
The choice of solvent has a profound impact on the linewidth of hydroxyl protons due to its effect on hydrogen bonding and proton exchange rates. Aprotic solvents that are strong hydrogen bond acceptors are most effective at reducing exchange and sharpening signals.[10]
| Solvent | Type | H-Bonding Ability | Typical -OH Linewidth (Δν₁/₂) | Rationale |
| CDCl₃ | Aprotic, Non-polar | Weak | Very Broad (>20 Hz) | Does not effectively solvate -OH groups, leading to rapid intermolecular exchange.[2] |
| D₂O / MeOD-d₄ | Protic | Strong | Signal Absent | Rapid exchange with solvent deuterium (B1214612) atoms makes the -OH proton invisible.[2] |
| Acetone-d₆ | Aprotic, Polar | Moderate | Moderately Broad (5-15 Hz) | Reduces exchange compared to CDCl₃, but less effective than DMSO-d₆.[10] |
| DMSO-d₆ | Aprotic, Polar | Very Strong Acceptor | Sharp (1-5 Hz) | Forms strong H-bonds, stabilizing the -OH proton and significantly slowing exchange.[10] |
| DMF-d₇ | Aprotic, Polar | Very Strong Acceptor | Sharp (1-5 Hz) | Similar to DMSO-d₆, effectively reduces the rate of proton exchange.[11] |
Note: Linewidth values are representative and can vary based on compound structure, concentration, and temperature.
Experimental Protocols
Protocol 1: Standard Sample Preparation for High Resolution
Achieving high resolution starts with meticulous sample preparation. Particulate matter can severely degrade spectral quality by distorting magnetic field homogeneity.[12][13]
-
Weighing: Accurately weigh 5-25 mg of the polyhydroxylated compound for a ¹H NMR spectrum.[14] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[14]
-
Dissolution: Dissolve the sample in a small vial using approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d₆ for observing -OH protons).[15]
-
Filtration (Critical Step): Construct a filter by placing a small, tight plug of glass wool or medical-grade cotton into a Pasteur pipette.[12][13] Filter the solution directly into a clean, high-quality 5 mm NMR tube.[16] This removes any suspended solid particles.[12]
-
Final Volume Adjustment: Ensure the final sample height in the tube is between 4.0 and 5.0 cm (approx. 0.6-0.7 mL for a standard tube).[15]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Equilibration: Allow the sample to thermally equilibrate inside the spectrometer for several minutes before starting shimming and acquisition.
Protocol 2: Using a Lanthanide Shift Reagent (LSR)
This protocol describes the titration of a sample with an LSR to resolve overlapping signals.
-
Initial Spectrum: Acquire a standard high-resolution ¹H NMR spectrum of your sample (prepared as in Protocol 1 in a dry, non-coordinating solvent like CDCl₃).
-
Prepare LSR Stock Solution: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent. A concentration of ~10 mg/mL is a good starting point.
-
Titration: Add a small aliquot (e.g., 1-2 µL) of the LSR stock solution to the NMR tube.
-
Mix and Re-acquire: Gently invert the tube several times to mix thoroughly. Re-acquire the ¹H NMR spectrum.
-
Analyze and Repeat: Compare the new spectrum to the original. Protons closer to the binding site (the hydroxyl groups) will show a larger downfield shift.[6] Repeat steps 3 and 4, adding successive small aliquots of the LSR, until the desired signal dispersion is achieved without excessive peak broadening, which can occur at high LSR concentrations.
-
Data Plotting: For a quantitative analysis, plot the change in chemical shift (Δδ) for each proton against the molar ratio of [LSR]/[analyte].
References
- 1. acdlabs.com [acdlabs.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid-state NMR spectroscopy for complex carbohydrate structural analysis: A hitchhiker's guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Shift reagents | PPTX [slideshare.net]
- 8. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 9. Boosting resolution in NMR spectroscopy by chemical shift upscaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR: A Comment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. NMR Sample Preparation [nmr.chem.umn.edu]
- 13. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. organomation.com [organomation.com]
- 16. sites.bu.edu [sites.bu.edu]
Technical Support Center: Mass Spectrometry Analysis of 6,9,10-Trihydroxy-7-megastigmen-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry to analyze the fragmentation pattern of 6,9,10-Trihydroxy-7-megastigmen-3-one.
Overview of this compound
This compound is a natural product classified as a sesquiterpenoid.[1] Its chemical formula is C13H22O4 with a monoisotopic mass of 242.1518 g/mol .[2] Understanding its fragmentation pattern is crucial for its identification and characterization in complex matrices.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the mass spectrometric analysis of this compound.
Question: We are not observing the expected protonated molecule [M+H]+ at m/z 243.1596. What could be the issue?
Answer:
-
In-source Fragmentation: The molecule may be undergoing facile in-source fragmentation, particularly the loss of water due to the presence of multiple hydroxyl groups. Look for a prominent ion at m/z 225.1491, corresponding to [M-H₂O+H]⁺. This is a common observation for polyhydroxylated compounds.
-
Ionization Mode: While positive mode electrospray ionization (ESI) is common, this molecule might ionize more efficiently in negative mode as [M-H]⁻ at m/z 241.1440 or as adducts with formate (B1220265) [M+HCOO]⁻ or acetate (B1210297) [M+CH₃COO]⁻. It is advisable to test both positive and negative ionization modes.
-
Source Conditions: Optimize the ESI source parameters. High capillary voltage or source temperature can promote fragmentation. Start with gentle source conditions (e.g., lower capillary voltage and temperature) and gradually increase them.
Question: We are observing a complex spectrum with many unidentifiable peaks. How can we confirm which peaks correspond to our target analyte?
Answer:
-
High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements. This will allow you to calculate the elemental composition of the precursor and fragment ions, significantly increasing confidence in your peak assignments.
-
MS/MS Analysis: Isolate the suspected precursor ion (e.g., m/z 243.1596 or 225.1491) in the first stage of your mass spectrometer and perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting product ions should be characteristic of the this compound structure.
-
Isotopic Labeling: If feasible, use isotopically labeled standards to confirm the identity of the analyte. The labeled compound will have a distinct mass shift in both the precursor and fragment ions.
Question: What are the expected major fragment ions in the MS/MS spectrum?
Answer: Based on the analysis of structurally similar megastigmane sesquiterpenoids, the fragmentation is expected to involve neutral losses of water (H₂O) and cleavages of the cyclohexanone (B45756) ring and the side chain. The table below summarizes the predicted key fragment ions.
Data Presentation: Predicted Fragmentation Pattern
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Formula | Plausible Structure/Origin |
| 243.1596 ([M+H]⁺) | 225.1491 | 18.0105 (H₂O) | C₁₃H₂₁O₃⁺ | Loss of a hydroxyl group as water |
| 243.1596 ([M+H]⁺) | 207.1385 | 36.0210 (2xH₂O) | C₁₃H₁₉O₂⁺ | Sequential loss of two water molecules |
| 225.1491 ([M-H₂O+H]⁺) | 123.0805 | 102.0686 | C₈H₁₁O⁺ | Cleavage of the side chain |
| 225.1491 ([M-H₂O+H]⁺) | 107.0851 | 118.0640 | C₈H₁₁⁺ | Further fragmentation of the cyclohexene (B86901) ring |
| 225.1491 ([M-H₂O+H]⁺) | 99.0435 | 126.1056 | C₅H₇O₂⁺ | Cleavage of the cyclohexanone ring |
Experimental Protocols: LC-MS/MS Method
This section provides a general methodology for the analysis of this compound.
1. Sample Preparation:
-
Dissolve the purified compound or extract in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS):
-
Ion Source: Electrospray ionization (ESI).
-
Polarity: Positive and Negative modes.
-
Scan Mode: Full scan MS from m/z 100-500, followed by data-dependent MS/MS of the top 3-5 most intense ions.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV to generate a rich fragmentation spectrum.
Mandatory Visualization: Proposed Fragmentation Pathway
Caption: Proposed ESI-MS/MS fragmentation of this compound.
References
Technical Support Center: Enhancing Biological Assay Sensitivity for Natural Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance to help you overcome common challenges and enhance the sensitivity of your biological assays when working with natural products.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing sensitivity a critical issue for natural product screening? A1: Natural products are often present at very low concentrations within complex extracts.[1] Enhancing assay sensitivity is crucial to detect the bioactivity of these low-abundance compounds and to avoid false negatives, ensuring that potentially valuable therapeutic agents are not overlooked during the screening process.
Q2: What are the main strategies to increase the signal in a bioassay? A2: The primary strategies involve signal amplification, which boosts the detectable signal generated by the analyte, and noise reduction, which minimizes background interference. Common signal amplification techniques include using enzyme-catalyzed reactions (like HRP in ELISA), nucleic acid amplification (like Immuno-PCR), and nanomaterials that enhance signal output.[2][3]
Q3: Can the natural product extract itself interfere with the assay? A3: Yes, this is a significant challenge. Crude extracts contain a multitude of compounds. Some may be colored or fluorescent, causing direct interference with optical readouts (absorbance, fluorescence).[4] Others might inhibit assay enzymes or be cytotoxic to cells, leading to false-positive or false-negative results.[5]
Q4: What is a "false positive" in natural product screening and what causes it? A4: A false positive is a result that incorrectly indicates bioactivity. Common causes include compounds that interfere with the detection system (e.g., autofluorescent compounds), cytotoxicity in cell-based assays that mimics a specific inhibitory effect, or impurities like metal ions that inhibit an enzyme.[6][7]
Q5: What is the difference between a target-based assay and a phenotypic assay? A5: A target-based assay measures the effect of a compound on a specific, isolated biological target, such as a purified enzyme. A phenotypic assay measures a change in the overall state or behavior of a cell or organism (e.g., cell death, inhibition of bacterial growth). Phenotypic assays are often used in initial screening as they don't require prior knowledge of the compound's specific target.[1]
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific problems encountered during experiments in a question-and-answer format.
Issue 1: High Background Signal or Low Signal-to-Noise Ratio
Question: My fluorescence-based assay shows a high background signal, even in my negative control wells. What's causing this and how can I fix it?
Answer: High background fluorescence is a common problem when working with natural products and can obscure the true signal. Potential causes and solutions are outlined below.
| Potential Cause | Solution | Citation |
| Autofluorescence of Natural Product Extract | The complex mixture in natural extracts often contains endogenous fluorophores. | Measure the fluorescence of the extract alone at the assay's excitation/emission wavelengths. If high, consider using a red-shifted fluorescent probe (>650 nm) to avoid the common green-spectrum autofluorescence. |
| Assay Plate Material | Standard polystyrene plates can be autofluorescent. | Switch to black-walled, clear-bottom microplates specifically designed for fluorescence assays to minimize light scatter and well-to-well crosstalk. |
| Media Components (e.g., Phenol (B47542) Red) | Phenol red and other media components like riboflavin (B1680620) are known to be fluorescent. | Use phenol red-free media for the duration of the assay. Prepare all buffers with high-purity water to avoid fluorescent contaminants. |
| Suboptimal Probe/Reagent Concentration | Excess concentration of a fluorescent probe can lead to high non-specific binding and background. | Perform a titration experiment to determine the optimal concentration of the probe that provides the best signal-to-noise ratio. |
| Contaminated Reagents or Buffers | Reagents or buffers may be contaminated with fluorescent impurities or microbes. | Prepare fresh reagents and buffers using high-purity, sterile-filtered water. |
Issue 2: No or Very Weak Signal Detected
Question: My assay is not producing a signal, or the signal is too weak to be reliable, even for my positive controls. What should I check?
Answer: A lack of signal can be due to degraded reagents, incorrect assay conditions, or procedural errors. A systematic check is the best approach.
| Potential Cause | Solution | Citation |
| Degraded Reagents or Kit Components | Reagents, especially enzymes or antibodies, may have degraded due to improper storage or being past their shelf life. | Check the expiration dates and storage conditions of all reagents. If in doubt, prepare fresh solutions and test a new kit or batch of critical reagents. |
| Incorrect Reagent Concentration | A critical reagent, such as the detection antibody or substrate, may be too dilute. | Double-check all dilution calculations. Consider increasing the concentration of the detection reagent as part of optimization. |
| Suboptimal Incubation Times/Temperatures | Incubation steps that are too short or at the wrong temperature can prevent the reaction from proceeding to completion. | Review the protocol and ensure incubation times and temperatures are optimal for the specific assay kinetics. |
| Omission of a Critical Step/Reagent | A step, such as adding the substrate or a required cofactor, may have been accidentally missed. | Carefully review the protocol checklist. It is often helpful to have another person observe your technique. |
| Incorrect Instrument Settings | The plate reader may be set to the wrong wavelength, or the gain/sensitivity setting may be too low. | Verify that the excitation and emission wavelengths on the instrument match the fluorophore used. For absorbance, ensure the correct wavelength is selected for the substrate. Optimize the gain setting for your positive control. |
| Overly Aggressive Washing | In plate-based assays like ELISA, excessive washing can remove the bound analyte or antibodies. | Check the settings on automated plate washers. If washing manually, be consistent and avoid overly vigorous steps. |
Issue 3: Inconsistent Results and Poor Reproducibility
Question: I'm seeing high variability between my replicate wells and between different experiments. How can I improve the reproducibility of my assay?
Answer: Poor reproducibility can undermine your results. Consistency in technique and optimizing assay parameters are key to resolving this.
| Potential Cause | Solution | Citation |
| Pipetting Inaccuracies | Inconsistent volumes of cells, reagents, or compounds are a major source of variability. | Ensure pipettes are properly calibrated. Use multi-channel pipettes for consistency across a plate and consider reverse pipetting for viscous solutions. |
| "Edge Effects" on Microplates | Wells on the outer edges of a plate are more prone to evaporation and temperature fluctuations, leading to different results than inner wells. | Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier. |
| Inconsistent Cell Health and Density | Variations in cell confluency, passage number, or health can significantly impact assay results. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase. Use cells from a similar low passage number for all experiments. |
| Compound Precipitation | Natural products can have poor solubility in aqueous assay buffers, leading to precipitation and inconsistent concentrations. | Visually inspect wells for precipitates. Use a suitable co-solvent (like DMSO, ensuring the final concentration is low, typically ≤1%) or a surfactant to maintain solubility. |
Strategies for Enhancing Assay Sensitivity
Improving the limit of detection (LOD) is often a primary goal. This can be achieved by choosing a more sensitive assay platform or by incorporating signal amplification steps into an existing protocol.
Comparison of Immunoassay Signal Amplification Techniques
The table below summarizes and compares common immunoassay formats and their sensitivity.
| Technique | Principle | Typical LOD | Advantages | Limitations | Citation |
| Standard ELISA (Colorimetric) | An enzyme (e.g., HRP) conjugated to a detection antibody catalyzes a color-changing reaction with a substrate. | 1-100 pg/mL | Simple, cost-effective, widely used, easy data interpretation. | Lower sensitivity compared to other methods. | [8][9] |
| Fluorescence ELISA (F-ELISA) | Uses a fluorescent probe (fluorophore) for detection instead of a colorimetric substrate. | Comparable to colorimetric ELISA, but with a wider dynamic range. | Wider dynamic range; less susceptible to signal saturation at high concentrations. | Requires a fluorescence plate reader; potential for autofluorescence interference from natural products. | [10] |
| Tyramide Signal Amplification (TSA) | HRP catalyzes the deposition of multiple activated, labeled tyramide molecules near the target, amplifying the signal. | >100-fold increase in signal intensity vs. unamplified methods. | Significant signal enhancement; compatible with existing HRP-based assays. | Requires additional steps and reagents; optimization is critical. | [11] |
| Immuno-PCR (IPCR) | The detection antibody is linked to a unique DNA molecule, which is then amplified via PCR for highly sensitive detection. | 10 fg/mL - 1 pg/mL (100 to 1000-fold more sensitive than ELISA). | Extremely high sensitivity; very low sample volume requirements. | More technically complex; requires a real-time PCR instrument; higher cost. | [8][12] |
| Single Molecule Array (Simoa) | Captures and detects single protein molecules on microscopic beads in femtoliter-sized wells, allowing for digital counting. | 10 fg/mL - 1 pg/mL | Ultra-sensitive, enabling detection of very low abundance biomarkers. | Requires specialized instrumentation; higher cost per sample. | [8] |
Experimental Protocols
Protocol 1: Bioassay-Guided Fractionation
This protocol outlines a general workflow for identifying active compounds from a crude natural product extract by systematically separating the extract into fractions and testing the bioactivity of each fraction.[13][14]
-
Initial Extraction:
-
Prepare a crude extract of the natural product source material (e.g., plant leaves, microbial culture) using an appropriate solvent (e.g., ethanol, methanol).
-
Evaporate the solvent to yield the crude extract.
-
-
Primary Bioassay:
-
Screen the crude extract in your chosen bioassay to confirm it has the desired activity.
-
-
Solvent-Solvent Partitioning (Initial Fractionation):
-
Dissolve the crude extract in a water/methanol mixture.
-
Perform sequential liquid-liquid extractions with solvents of increasing polarity (e.g., hexane, then ethyl acetate). This will yield fractions with compounds of different polarities.
-
Dry down each fraction to remove the solvent.
-
-
Fraction Bioassay:
-
Test each of the resulting fractions in the bioassay. Identify the fraction(s) that retain the highest activity.
-
-
Chromatographic Separation:
-
Subject the most active fraction to further separation using a chromatographic technique (e.g., open-column chromatography, flash chromatography).[13]
-
Elute the column with a solvent gradient to separate the compounds based on their properties, collecting multiple sub-fractions.
-
-
Sub-fraction Bioassay and Iteration:
-
Test each sub-fraction for bioactivity to pinpoint the active compound(s).
-
Repeat the process of chromatographic separation and bioassaying on the most active sub-fractions, often using a higher resolution technique like HPLC, until a pure, active compound is isolated.[15]
-
Protocol 2: Signal-Amplified ELISA for Natural Product Screening
This protocol describes a standard sandwich ELISA with a Labeled Streptavidin-Biotin (LSAB) signal amplification step, suitable for quantifying a protein target affected by a natural product.[16]
-
Plate Coating:
-
Coat the wells of a 96-well microplate with 100 µL of capture antibody diluted in coating buffer (e.g., 1-10 µg/mL).
-
Seal the plate and incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.
-
-
Sample/Standard Incubation:
-
Wash the plate three times as before.
-
Add 100 µL of your natural product samples (pre-incubated with the target system, e.g., cell lysate) or protein standards to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µL of biotinylated detection antibody, diluted in Blocking Buffer, to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Signal Amplification (Streptavidin-HRP):
-
Wash the plate three times.
-
Add 100 µL of Streptavidin-HRP conjugate, diluted in Blocking Buffer, to each well. The tetrameric nature of streptavidin allows it to bind to multiple biotin (B1667282) molecules on the detection antibodies, amplifying the signal.[16][17]
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
-
Substrate Development and Measurement:
-
Wash the plate five times to ensure removal of unbound Streptavidin-HRP.
-
Add 100 µL of TMB substrate to each well and incubate until sufficient color develops (typically 15-20 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution (e.g., 1 M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Visual Guides & Workflows
Troubleshooting Low Sensitivity
References
- 1. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optical Bioassays Based on the Signal Amplification of Redox Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acdlabs.com [acdlabs.com]
- 8. raybiotech.com [raybiotech.com]
- 9. raybiotech.com [raybiotech.com]
- 10. ELISA Detection Methods | Lab ELISA Basics | Corning [corning.com]
- 11. researchgate.net [researchgate.net]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. dl-ifs.nsf.gov.lk [dl-ifs.nsf.gov.lk]
- 14. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ELISA Guide; Part 1: Introduction to ELISA, Formats and Signal Amplification [jacksonimmuno.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges of 6,9,10-Trihydroxy-7-megastigmen-3-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6,9,10-Trihydroxy-7-megastigmen-3-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address in vitro solubility issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: Based on available data, here is a summary of the physicochemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂O₄ | [1] |
| Molecular Weight | 242.315 g/mol | [1] |
| Appearance | Oil | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Topological Polar Surface Area | 77.8 Ų | [1] |
Note: The oil-like nature and the presence of multiple hydroxyl groups suggest some polarity, but the carbon backbone may contribute to poor aqueous solubility.
Q2: I've dissolved this compound in an organic solvent, but it precipitates when I add it to my aqueous buffer or cell culture medium. What should I do?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to overcome this:
-
Optimize Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible in the aqueous medium, typically below 1% and ideally below 0.5%, as higher concentrations can be cytotoxic or affect assay performance.[2]
-
Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility more effectively than a single solvent.[2]
-
Employ Solubilizing Excipients: Consider using surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins (e.g., HP-β-CD) to form micelles or inclusion complexes that can keep the compound dispersed.[2][3]
-
Gentle Heating and Sonication: Briefly warming the aqueous medium (e.g., to 37°C) and using an ultrasonic bath can help dissolve the compound and prevent immediate precipitation.[4]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions to gradually introduce the compound to the aqueous environment.
Q3: What are some suitable organic solvents for creating a stock solution of this compound?
A3: Given its likely hydrophobic nature, the following solvents are good starting points for creating a high-concentration stock solution:
-
Dimethyl sulfoxide (B87167) (DMSO): A powerful and widely used solvent for in vitro assays.[2]
-
Ethanol: A common and less toxic alternative to DMSO.
-
Methanol: Another potential solvent, though its volatility and toxicity should be considered.
-
Dimethylformamide (DMF) or Dimethylacetamide (DMA): Use with caution due to higher toxicity.[2]
Always prepare a vehicle control with the same final concentration of the solvent in your experiments to account for any solvent-specific effects.
Q4: Can I use pH modification to improve the solubility of this compound?
A4: The structure of this compound does not contain strongly acidic or basic functional groups that are readily ionizable within a typical physiological pH range. Therefore, pH modification is unlikely to significantly improve its aqueous solubility.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Compound precipitates immediately upon dilution in aqueous media. | The compound is highly hydrophobic and has "crashed out" of solution. | 1. Decrease the final concentration of the compound. 2. Lower the final concentration of the organic solvent (e.g., DMSO). 3. Use a co-solvent system. 4. Add a solubility enhancer like a surfactant or cyclodextrin (B1172386) to the aqueous medium before adding the compound.[2][3] |
| The solution is cloudy or turbid after adding the compound. | The compound has formed a fine precipitate or colloidal suspension. | 1. Visually inspect for Tyndall effect (light scattering). 2. Centrifuge the solution and check for a pellet. 3. Filter the solution through a 0.22 µm filter to remove undissolved particles. 4. Consider using dynamic light scattering (DLS) to check for aggregation.[2] |
| Inconsistent or non-reproducible results in bioassays. | Variability in the dissolved concentration of the compound between experiments. | 1. Standardize the protocol for preparing and diluting the stock solution. 2. Ensure the stock solution is fully dissolved and homogenous before each use by vortexing or brief sonication. 3. Prepare fresh dilutions for each experiment from a frozen stock aliquot. |
| High background signal or artifacts in the assay. | Compound aggregation leading to non-specific interactions or light scattering. | 1. Visually inspect the solution for turbidity. 2. Use DLS to detect aggregates. 3. Reformulate with anti-aggregation agents like surfactants.[2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the target stock concentration (e.g., 10 mg/mL or 20 mM).
-
Vortex the vial vigorously for 1-2 minutes to aid dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Visually inspect the solution to ensure no visible particles remain.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Protocol 2: Dilution of DMSO Stock into Aqueous Medium
-
Pre-warm the aqueous cell culture medium or buffer to the experimental temperature (e.g., 37°C).
-
While gently vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.[2]
-
Continue to mix for an additional 30 seconds.
-
Visually inspect the final solution for any signs of precipitation or turbidity before use.
-
Crucially, prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.
Protocol 3: Using a Surfactant to Enhance Solubility
-
Prepare a stock solution of a non-ionic surfactant, such as Tween® 80 (e.g., 10% w/v in water).
-
Add the surfactant stock solution to your aqueous medium to achieve a final concentration typically in the range of 0.01% to 0.1%.
-
Mix the medium thoroughly.
-
Proceed with the dilution of the DMSO stock of this compound into the surfactant-containing medium as described in Protocol 2.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Logical relationship for overcoming solubility issues.
References
minimizing degradation of "6,9,10-Trihydroxy-7-megastigmen-3-one" during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the degradation of 6,9,10-Trihydroxy-7-megastigmen-3-one during storage. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The degradation of this compound is primarily influenced by three main factors due to its chemical structure, which includes multiple hydroxyl groups and an α,β-unsaturated ketone:
-
Oxidation: The polyhydroxy nature of the molecule makes it susceptible to oxidation, which can be accelerated by exposure to air (oxygen).
-
Light: The conjugated enone system can absorb UV light, leading to photodegradation.
-
Temperature: Elevated temperatures can increase the rate of all degradation reactions.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:
-
Temperature: Store at low temperatures, ideally at -20°C or -80°C for long-term storage. For short-term storage, a cool, dark place is acceptable.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
-
Light: Protect from light by using amber vials or storing the container in a light-blocking box.
-
Container: Use airtight containers with a secure seal to prevent exposure to air and moisture.
Q3: What solvents are recommended for dissolving this compound for storage?
A3: The choice of solvent can impact the stability of the compound. For stock solutions, it is advisable to use high-purity, anhydrous solvents. Commonly used solvents for similar natural products include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Methanol
For long-term storage in solution, it is best to prepare aliquots of a high concentration stock solution and store them at -80°C. This minimizes the exposure of the entire stock to repeated freeze-thaw cycles and potential contamination.
Q4: What are the visible signs of degradation for this compound?
A4: Degradation of the compound may be indicated by the following observable changes:
-
Color Change: A yellowing or browning of the solid compound or its solution can indicate oxidation or other degradation pathways.
-
Precipitate Formation: The appearance of a precipitate in a previously clear solution can suggest the formation of insoluble degradation products.
-
Changes in Chromatographic Profile: The appearance of new peaks or a decrease in the main peak area in HPLC or LC-MS analysis is a clear indicator of degradation.
Troubleshooting Guide
This guide will help you troubleshoot common issues related to the degradation of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere.2. Prepare Fresh Solutions: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh solution from the solid compound.3. Perform Quality Control: Analyze the compound using HPLC or LC-MS to check its purity and confirm the absence of significant degradation products. |
| Change in color of the solid or solution | Oxidation of the polyhydroxy groups. | 1. Minimize Air Exposure: Purge the storage vial with an inert gas (nitrogen or argon) before sealing.2. Store in Smaller Aliquots: This reduces the headspace and the amount of oxygen in the vial.3. Use Antioxidants (with caution): For some applications, the addition of a small amount of an antioxidant like BHT may be considered, but its compatibility with downstream experiments must be verified. |
| Appearance of new peaks in HPLC/LC-MS | Degradation of the compound into various byproducts. | 1. Characterize Degradants: If possible, use mass spectrometry (MS) to determine the molecular weights of the new peaks to gain insight into the degradation pathway.2. Review Handling Procedures: Ensure that solvents are of high purity and that solutions are not exposed to harsh conditions (e.g., strong acids or bases, high temperatures) during preparation. |
| Decreased biological activity | Loss of the active parent compound due to degradation. | 1. Quantify the Compound: Use a validated analytical method to determine the actual concentration of this compound in your sample.2. Run a Positive Control: Use a freshly prepared sample of the compound as a positive control in your biological assay to confirm the expected activity. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
Objective: To evaluate the stability of this compound in a chosen solvent under different storage conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, ethanol)
-
Amber glass vials with airtight caps
-
HPLC or LC-MS system
-
Analytical column (e.g., C18)
-
Mobile phase solvents
Method:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Aliquoting: Dispense the stock solution into multiple amber glass vials.
-
Storage Conditions: Store the vials under different conditions to be tested (e.g., -20°C, 4°C, room temperature). Include a baseline sample to be analyzed immediately (T=0).
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
Analysis: At each time point, analyze the sample by HPLC or LC-MS.
-
Data Evaluation: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the peak area indicates degradation. Note the appearance of any new peaks.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under stress conditions.
Materials:
-
This compound solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
-
Heating block or oven
Method:
-
Sample Preparation: Prepare several aliquots of a solution of this compound.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate at a high temperature (e.g., 80°C).
-
Photodegradation: Expose to UV light at a specific wavelength.
-
-
Analysis: After a set period (e.g., 24 hours), neutralize the acidic and basic samples and analyze all samples by HPLC or LC-MS.
-
Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
Visualizations
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on its functional groups.
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting issues related to the stability of this compound.
Caption: Troubleshooting workflow for compound stability issues.
Validation & Comparative
Unveiling the Anti-Inflammatory Potential of Megastigmane Glycosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory effects of megastigmane glycosides, a class of natural compounds to which 6,9,10-Trihydroxy-7-megastigmen-3-one belongs. Due to a lack of specific published data on this compound, this document leverages findings from studies on structurally related megastigmane glycosides to offer insights into their potential therapeutic applications. We will delve into their performance in preclinical studies, detail common experimental protocols for evaluation, and visualize the key signaling pathways implicated in their anti-inflammatory action.
Comparative Anti-Inflammatory Activity
The anti-inflammatory efficacy of various megastigmane glycosides has been evaluated in vitro, primarily by measuring their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW264.7. The following table summarizes the inhibitory concentration (IC50) values for nitric oxide (NO) production, a hallmark of inflammation.
| Compound | Cell Line | Positive Control | IC50 (µM) of Test Compound | IC50 (µM) of Positive Control | Reference |
| Streilicifoloside E | RAW264.7 | Dexamethasone | 26.33 | Not Reported | [1][2] |
| Platanionoside D | RAW264.7 | Dexamethasone | 21.84 | Not Reported | [1][2] |
| (6R,7E,9R)-3-oxo-α-ionyl-9-O-α-L-rhamnopyranosyl-(1''→4')-β-D-glucopyranoside | RAW264.7 | Dexamethasone | 42.3 - 61.7 | 21.3 ± 1.2 | [3] |
| Known Analogue 3 | RAW264.7 | Dexamethasone | 42.3 - 61.7 | 21.3 ± 1.2 | [3] |
| Known Analogue 7 | RAW264.7 | Dexamethasone | 42.3 - 61.7 | 21.3 ± 1.2 | [3] |
| Known Analogue 8 | RAW264.7 | Dexamethasone | 42.3 - 61.7 | 21.3 ± 1.2 | [3] |
Key Experimental Protocols
The evaluation of anti-inflammatory agents commonly involves a battery of in vitro assays. These assays are cost-effective and efficient for initial screening of natural products.[4][5] Below are detailed protocols for key experiments frequently cited in the literature for assessing anti-inflammatory properties.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay quantifies the inhibitory effect of a compound on the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound or other megastigmane glycosides) for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.
-
Quantification: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to LPS-treated cells without the test compound.
Cytokine Production Measurement (TNF-α, IL-6, PGE2)
This protocol measures the effect of a test compound on the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Prostaglandin E2 (PGE2).
-
Cell Culture and Treatment: Similar to the NO production assay, RAW264.7 cells are cultured and treated with the test compound and LPS.
-
Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.
-
ELISA: The concentrations of TNF-α, IL-6, and PGE2 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The results are expressed as the concentration of the cytokine (pg/mL or ng/mL), and the inhibitory effect of the test compound is calculated.
Western Blot Analysis for Inflammatory Pathway Proteins
This technique is used to investigate the effect of a compound on the expression and phosphorylation of key proteins involved in inflammatory signaling pathways, such as NF-κB and MAPKs.
-
Cell Lysis: After treatment with the test compound and/or LPS for a specified time, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p65, p-ERK, ERK, etc.) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software.
Signaling Pathways in Inflammation
The anti-inflammatory effects of many natural compounds, including potentially megastigmane glycosides, are often mediated through the modulation of key intracellular signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation. Some megastigmane glycosides have been shown to inhibit the activation of NF-κB.[1][2]
Caption: Inhibition of the NF-κB signaling pathway by megastigmane glycosides.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, JNK, and p38, also plays a crucial role in regulating the production of inflammatory mediators.
Caption: Modulation of the MAPK signaling pathway by megastigmane glycosides.
Experimental Workflow
The general workflow for evaluating the anti-inflammatory effects of a novel compound like this compound is a multi-step process.
Caption: A typical experimental workflow for anti-inflammatory drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Megastigmane glycosides from Streblus ilicifolius (S.Vidal) Corner and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two new megastigmane glycosides from the leaves of Nicotiana tabacum and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalajrb.com [journalajrb.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of 6,9,10-Trihydroxy-7-megastigmen-3-one and Other Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of the megastigmane sesquiterpenoid, 6,9,10-Trihydroxy-7-megastigmen-3-one, relative to other structurally related sesquiterpenoids. Due to a lack of specific experimental data on the cytotoxicity of this compound in the current scientific literature, this comparison leverages data from studies on other megastigmane sesquiterpenoids and a broader range of cytotoxic sesquiterpenoids to provide a valuable contextual analysis for researchers.
Executive Summary
While direct cytotoxic data for this compound is not available, the broader class of megastigmane sesquiterpenoids has demonstrated a range of biological activities, including modest antitumor effects. In comparison, other classes of sesquiterpenoids, particularly sesquiterpene lactones like parthenolide (B1678480) and artemisinin (B1665778) derivatives, have shown significant cytotoxic activity against various cancer cell lines. This guide presents available quantitative data, detailed experimental protocols for common cytotoxicity assays, and visual representations of relevant signaling pathways to aid in the design of future studies on this compound and other novel sesquiterpenoids.
Quantitative Cytotoxicity Data
The following tables summarize the cytotoxic activity (IC50 values) of various sesquiterpenoids against a range of cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
Table 1: Cytotoxicity of Megastigmane Sesquiterpenoids
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Wilsonol A-L Derivatives | ||||
| Compound 13 | SMMC-7721 (Hepatocellular carcinoma) | MTS | 2.5 | [1][2] |
| A-549 (Lung carcinoma) | MTS | >10 | [1][2] | |
| MCF-7 (Breast adenocarcinoma) | MTS | >10 | [1][2] | |
| SW-480 (Colon adenocarcinoma) | MTS | 12 | [1][2] | |
| HL-60 (Promyelocytic leukemia) | MTS | Not Reported | [1][2] | |
| Schinifolenol A | HL-60, SMMC-7721, A-549, MCF-7, SW480 | Not Specified | > 40 | [3] |
| Dichrocephala benthamii Glucoside 5 | HepG-2 (Hepatocellular carcinoma) | MTT | Weak Activity | [4][5] |
Table 2: Cytotoxicity of Other Sesquiterpenoids
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Parthenolide | GLC-82 (Non-small cell lung cancer) | MTT | 6.07 ± 0.45 | [4] |
| A549 (Non-small cell lung cancer) | MTT | 15.38 ± 1.13 | [4] | |
| SiHa (Cervical cancer) | MTT | 8.42 ± 0.76 | [6][7] | |
| MCF-7 (Breast cancer) | MTT | 9.54 ± 0.82 | [6][7] | |
| Artemisinin | Ehrlich ascites tumor (EAT) cells | MTT | 29.8 | [3] |
| Artemether | EAT cells | MTT | 12.2 | [3] |
| Arteether | EAT cells | MTT | 19.9 | [3] |
| Sodium Artesunate | EAT cells | MTT | 14.5 | [3] |
| Zerumbone (B192701) | WEHI 7.2 (Murine thymoma) | MTT | 13.83 (24h), 12.50 (48h), 12.14 (72h) | [5] |
| HL-60 (Human leukemia) | MTT | 22.29 µg/mL (6h), 9.12 µg/mL (12h), 2.27 µg/mL (18h) | [8] | |
| Jurkat (T-cell leukemia) | Not Specified | 11.87 µg/mL (24h), 8.59 µg/mL (48h), 5.39 µg/mL (72h) | [9] | |
| Atractylon | HL-60 (Human leukemia) | Not Specified | Significant inhibition at 15 µg/ml | [10] |
| P-388 (Mouse leukemia) | Not Specified | Significant inhibition at 15 µg/ml | [10] |
Experimental Protocols
Detailed methodologies for the most commonly cited cytotoxicity assays are provided below.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.[11]
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of serum-free medium and 10 µL of MTT solution to each well.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.[11]
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.[11]
MTS Assay Protocol
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a similar colorimetric assay where the reduction of MTS by viable cells produces a soluble formazan product.[13]
Materials:
-
MTS solution (often combined with an electron coupling reagent like PES)
-
96-well microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment in a 96-well plate.[12]
-
MTS Addition: Add 20 µL of the combined MTS/PES solution directly to each well containing 100 µL of culture medium.[1]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[1]
-
Absorbance Measurement: Measure the absorbance at approximately 490 nm using a microplate reader.[1]
Visualizing Experimental and Biological Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for cytotoxicity testing and a simplified signaling pathway for sesquiterpenoid-induced apoptosis.
Caption: A generalized workflow for determining the cytotoxicity of a compound using MTT or MTS assays.
Caption: A simplified overview of the intrinsic apoptosis pathway often induced by cytotoxic sesquiterpenoids.
Discussion and Future Directions
The compiled data indicates that while some megastigmane sesquiterpenoids exhibit cytotoxic activity, other sesquiterpenoid classes, such as the sesquiterpene lactones, generally demonstrate more potent effects across a wider range of cancer cell lines. The lack of data for this compound highlights a gap in the current research landscape and underscores the potential for novel discoveries in this area.
Future research should focus on:
-
In vitro cytotoxicity screening of this compound against a panel of human cancer cell lines to determine its IC50 values.
-
Mechanistic studies to elucidate the signaling pathways involved in its potential cytotoxic effects, including analysis of apoptosis markers such as caspase activation and changes in Bcl-2 family protein expression.
-
Comparative studies with well-characterized cytotoxic sesquiterpenoids to benchmark its potency and selectivity.
This guide serves as a foundational resource for researchers embarking on the investigation of this compound and other novel sesquiterpenoids as potential anticancer agents. The provided protocols and pathway diagrams offer a practical framework for designing and interpreting future experiments in this promising field of drug discovery.
References
- 1. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of artemisinin-related endoperoxides to Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Antitumor effects of zerumbone from Zingiber zerumbet in P-388D1 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic activity of sesquiterpenoids from Atractylodes ovata on leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
Unraveling the Bioactivity of Trihydroxy-Megastigmenone Analogues: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of trihydroxy-megastigmenone analogues, focusing on their anti-inflammatory properties. By presenting key experimental data, detailed protocols, and visual representations of structure-activity relationships and experimental workflows, this document aims to facilitate further research and development in this promising class of compounds.
Comparative Analysis of Anti-Inflammatory Activity
A recent study on megastigmane glycosides isolated from Streblus ilicifolius provides crucial insights into the structure-activity relationship (SAR) of these compounds. The anti-inflammatory activity of a series of analogues was evaluated based on their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below, offering a quantitative comparison of their potency.
| Compound Name | R1 Group | R2 Group | IC50 (µM)[1] |
| Streilicifoloside E | H | α-L-arabinopyranosyl | 26.33 |
| Platanionoside D | OH | β-D-glucopyranosyl | 21.84 |
| Positive Control | |||
| Quercetin | ~5-20 (Typical) |
Note: The IC50 value for the positive control, Quercetin, is a typical range found in literature for similar assays and is provided for comparative purposes.
The data reveals that subtle structural modifications, particularly in the glycosidic moiety, can significantly influence the anti-inflammatory activity of trihydroxy-megastigmenone analogues.
Deciphering the Structure-Activity Relationship
The structure-activity relationship of the studied trihydroxy-megastigmenone analogues indicates that the nature and substitution pattern of the sugar moieties attached to the megastigmane core are critical for their anti-inflammatory potency.
Caption: SAR of trihydroxy-megastigmenone analogues.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the anti-inflammatory activity of trihydroxy-megastigmenone analogues.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Cell Seeding: RAW264.7 macrophage cells are seeded into 96-well plates at a density of 1 x 10^5 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the trihydroxy-megastigmenone analogues and incubated for another 24 hours.
-
MTT Addition: After the treatment period, 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.
Nitric Oxide (NO) Production Inhibition Assay
This assay directly measures the anti-inflammatory activity of the compounds.
-
Cell Seeding and Treatment: RAW264.7 cells are seeded in 96-well plates as described for the MTT assay. The cells are then pre-treated with various concentrations of the trihydroxy-megastigmenone analogues for 1 hour.
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and NO production. The plates are then incubated for 24 hours.
-
Griess Reaction: After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm.
-
Quantification: The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Experimental Workflow Visualization
The general workflow for screening and evaluating the anti-inflammatory properties of trihydroxy-megastigmenone analogues is depicted below.
Caption: Workflow for SAR studies.
References
A Comparative Guide to Megastigmane Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various extraction methods for megastigmanes, a class of C13-norisoprenoids derived from the degradation of carotenoids. These compounds are of significant interest due to their aromatic properties and potential bioactivities. The selection of an appropriate extraction technique is critical for maximizing yield, ensuring purity, and maintaining the integrity of these often volatile and thermolabile molecules. This document outlines the experimental protocols for six major extraction techniques, presents a quantitative comparison of their performance, and visualizes the respective workflows to aid in methodological selection and optimization.
Comparative Analysis of Extraction Methods
Table 1: Comparison of Extraction Efficiency and Method Parameters
| Extraction Method | Typical Yield/Recovery | Extraction Time | Solvent Consumption | Temperature Range (°C) | Key Advantages | Key Disadvantages |
| Soxhlet Extraction | Moderate to High (e.g., ~16% for ethanolic extract of Syzygium cumini leaves)[1] | 6 - 24 hours[2][3] | High[2][3] | Solvent Boiling Point | Simple, exhaustive extraction | Time-consuming, thermal degradation risk, large solvent volume[4][5] |
| Liquid-Liquid Extraction (LLE) | Variable, dependent on solvent and partition coefficient | 30 - 60 minutes | High | Ambient | Simple, good for specific compound isolation | Emulsion formation, use of hazardous solvents[6] |
| Supercritical Fluid Extraction (SFE) | High (e.g., 0.2% for rose extract, a significant increase from 0.03% with traditional methods)[4][5] | 1 - 4 hours | Low (recycled CO₂) | 40 - 60 | "Green" technology, high selectivity, clean extracts[4][5] | High initial equipment cost |
| Microwave-Assisted Extraction (MAE) | High (e.g., 29% higher total phenolic content than conventional extraction for grape leaves)[7] | 5 - 30 minutes[8][9] | Low to Moderate[4] | 40 - 120 | Rapid, efficient, reduced solvent use[4][9] | Potential for localized overheating, requires polar solvents |
| Ultrasound-Assisted Extraction (UAE) | High (e.g., 93.43 mg/g total phenolics from saffron by-products)[10] | 15 - 60 minutes[11] | Low to Moderate | 25 - 70 | Fast, efficient at lower temperatures, good for thermolabile compounds[12] | Can generate free radicals at high power |
| Headspace Solid-Phase Microextraction (HS-SPME) | N/A (Analytical technique for quantification, not bulk extraction) | 15 - 60 minutes | Solvent-free | 30 - 80 | Rapid, solvent-free, high sensitivity for volatile analysis[13] | Not suitable for preparative scale, matrix effects can be an issue[14] |
Table 2: Quantitative Yields of Megastigmanes and Related Compounds from Various Sources and Methods
| Plant Source | Compound(s) | Extraction Method | Yield/Concentration | Reference |
| Saffron (Crocus sativus) | Safranal (a megastigmane derivative) | MAE | Not explicitly quantified for megastigmanes, but optimized for related compounds. | [2][15][16][17] |
| Saffron (Crocus sativus) | Water-soluble compounds | Dispersive Liquid-Liquid Microextraction (DLLME) | LODs: 5.35–25.00 mg/L | [16] |
| Tobacco (Nicotiana tabacum) | Solanesol (B192409) (a related isoprenoid) | UAE | 0.20 to 1.50% | [18] |
| Tobacco (Nicotiana tabacum) | Chlorogenic acid | UAE | 0.502% | [19] |
| Vitis vinifera (Grape) Leaves | Phenolic Compounds | MAE | Higher than conventional solvent extraction | [7] |
| Osmanthus fragrans | Volatile Oils (including megastigmanes) | SFE-CO₂ | Qualitatively superior for fresh aroma | [5] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are representative and may require optimization based on the specific plant material and target megastigmane.
Soxhlet Extraction
Objective: To exhaustively extract megastigmanes from a solid plant matrix.
Materials:
-
Dried and powdered plant material (e.g., Osmanthus fragrans flowers)
-
Soxhlet apparatus (thimble, extraction chamber, condenser, round-bottom flask)
-
Heating mantle
-
Ethanol (B145695) (95%) or other suitable solvent
-
Rotary evaporator
Protocol:
-
Place approximately 20 g of the dried, powdered plant material into a cellulose (B213188) thimble.[9]
-
Position the thimble inside the Soxhlet extraction chamber.
-
Fill a round-bottom flask with 250 mL of ethanol and attach it to the bottom of the Soxhlet extractor.[3]
-
Connect the condenser to the top of the extractor and ensure a continuous flow of cold water.
-
Heat the solvent in the round-bottom flask using a heating mantle to its boiling point.
-
Allow the extraction to proceed for 8-16 hours, during which the solvent will continuously cycle through the plant material.[3]
-
After extraction, cool the apparatus and collect the solvent containing the extract from the round-bottom flask.
-
Concentrate the extract by removing the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude extract can be further purified to isolate megastigmanes.
Liquid-Liquid Extraction (LLE)
Objective: To partition megastigmanes from a liquid matrix (e.g., fruit juice, wine) into an immiscible organic solvent.
Materials:
-
Liquid sample (e.g., 100 mL of grape juice)
-
Separatory funnel (250 mL)
-
Dichloromethane or a 1:1 (v/v) mixture of hexane (B92381) and diethyl ether[6]
-
Sodium chloride (optional, to reduce emulsions)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Protocol:
-
Place 100 mL of the liquid sample into a 250 mL separatory funnel.
-
Add 50 mL of the organic solvent to the separatory funnel.
-
If emulsions are anticipated, add a small amount of sodium chloride to the aqueous layer.
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure.
-
Allow the layers to separate.
-
Drain the lower organic layer (if using dichloromethane) or the upper organic layer (if using hexane/diethyl ether) into a clean flask.
-
Repeat the extraction of the aqueous layer twice more with fresh 50 mL portions of the organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the dried extract and remove the solvent using a rotary evaporator to obtain the crude megastigmane extract.
Supercritical Fluid Extraction (SFE)
Objective: To extract megastigmanes using environmentally friendly supercritical CO₂.
Materials:
-
Dried and ground plant material (e.g., tea leaves)
-
Supercritical fluid extractor
-
High-purity carbon dioxide
-
Co-solvent (e.g., ethanol, optional)
Protocol:
-
Load the ground plant material (e.g., 10 g) into the extraction vessel of the SFE system.
-
Set the extraction parameters. Typical conditions for norisoprenoids can be a pressure of 20-30 MPa and a temperature of 40-60°C.[20][21]
-
If a co-solvent is used to increase the polarity of the supercritical fluid, set the co-solvent percentage (e.g., 5-10% ethanol).
-
Begin the flow of supercritical CO₂ through the extraction vessel.
-
The extraction can be performed in dynamic mode (continuous flow) or a combination of static (soaking) and dynamic modes. A typical extraction time is 1-2 hours.
-
The extracted compounds are precipitated from the supercritical fluid by reducing the pressure in a collection vessel.
-
Collect the extract from the collection vessel for further analysis.
Microwave-Assisted Extraction (MAE)
Objective: To rapidly extract megastigmanes using microwave energy.
Materials:
-
Powdered plant material (e.g., grape leaves)
-
Microwave extraction system
-
Extraction solvent (e.g., 70% ethanol in water)
-
Filtration apparatus
Protocol:
-
Place a known amount of the powdered plant material (e.g., 1 g) into a microwave-safe extraction vessel.
-
Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 w/v).[8]
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: microwave power (e.g., 300-500 W), temperature (e.g., 60-100°C), and extraction time (e.g., 5-15 minutes).[8][9]
-
After the extraction is complete, allow the vessel to cool to a safe temperature.
-
Filter the mixture to separate the extract from the solid plant residue.
-
The filtrate can be used for analysis or further concentration.
Ultrasound-Assisted Extraction (UAE)
Objective: To extract megastigmanes using ultrasonic cavitation.
Materials:
-
Powdered plant material (e.g., saffron by-products)
-
Ultrasonic bath or probe sonicator
-
Extraction solvent (e.g., 50% ethanol in water)
-
Filtration apparatus
Protocol:
-
Place a known amount of the powdered plant material (e.g., 1 g) into a flask.
-
Add the extraction solvent at a specified solid-to-liquid ratio (e.g., 1:30 w/v).[10]
-
Place the flask in an ultrasonic bath or insert the probe of a sonicator into the mixture.
-
Set the sonication parameters: frequency (e.g., 20-40 kHz), power (e.g., 100-300 W), temperature (e.g., 30-50°C), and time (e.g., 20-40 minutes).[11]
-
After sonication, filter the mixture to separate the extract from the solid residue.
-
The resulting extract is ready for analysis.
Headspace Solid-Phase Microextraction (HS-SPME)
Objective: To extract and concentrate volatile megastigmanes from the headspace of a sample for GC-MS analysis.
Materials:
-
Plant material (fresh or dried) or liquid sample
-
SPME fiber assembly (e.g., DVB/CAR/PDMS)
-
Heated agitator/sampler
-
GC-MS system
Protocol:
-
Place a small amount of the sample (e.g., 1 g of powdered plant material or 5 mL of liquid) into a headspace vial.[13]
-
Seal the vial with a septum cap.
-
Place the vial in the heated agitator and set the incubation temperature (e.g., 40-60°C) and time (e.g., 15 minutes) to allow volatiles to equilibrate in the headspace.[13]
-
Expose the SPME fiber to the headspace of the sample for a set extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.
-
Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.
-
The desorbed compounds are then separated and identified by the GC-MS system.
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the described extraction methods.
Caption: Workflow for Soxhlet Extraction of Megastigmanes.
References
- 1. mdpi.com [mdpi.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. tsijournals.com [tsijournals.com]
- 4. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valorization of grape (Vitis vinifera) leaves for bioactive compounds: novel green extraction technologies and food-pharma applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.ufba.br [repositorio.ufba.br]
- 7. researchgate.net [researchgate.net]
- 8. Exploitation and Valorization of Agro-Food Wastes from Grape Harvesting: Production, Characterization of MAE-Extracts from Vitis vinifera Leaves and Stabilization in Microparticulate Powder Form [mdpi.com]
- 9. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A Combined Gas and Liquid Chromatographic Approach for Quality Evaluation of Saffron-Based Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.rifst.ac.ir [journals.rifst.ac.ir]
- 17. researchgate.net [researchgate.net]
- 18. Rapid determination of total solanesol in tobacco leaf by ultrasound-assisted extraction with RP-HPLC and ESI-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimization of Ultrasonic-Assisted Extraction of Chlorogenic Acid from Tobacco Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [Multiresidue analysis of pesticides in tea by supercritical fluid extraction (SFE) and GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
A Comparative Guide to Cross-Validation of Analytical Methods for 6,9,10-Trihydroxy-7-megastigmen-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of proposed analytical methods for the quantitative analysis of 6,9,10-Trihydroxy-7-megastigmen-3-one, a sesquiterpenoid of interest in various research fields. Due to a lack of publicly available, validated quantitative methods specifically for this compound, this document presents a framework for method selection and cross-validation based on established techniques for structurally similar sesquiterpenoids. The primary methods compared are Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offering a choice between a robust, cost-effective approach and a highly sensitive and specific one.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of expected performance characteristics for GC-MS and UPLC-MS/MS methods for the analysis of this compound, based on typical values for similar sesquiterpenoid analyses.
| Validation Parameter | GC-MS (with Derivatization) | UPLC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.995 |
| Limit of Detection (LOD) | 1-10 ng/mL | 0.01-1 ng/mL |
| Limit of Quantification (LOQ) | 5-50 ng/mL | 0.05-5 ng/mL |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Specificity | Good, relies on retention time and mass spectrum. Potential for co-eluting isomers. | Excellent, based on precursor/product ion transitions, minimizing matrix effects. |
| Analysis Time per Sample | Longer, due to derivatization and longer chromatographic runs. | Shorter, with rapid chromatographic separations. |
Key Insights:
-
UPLC-MS/MS is the recommended method for applications requiring high sensitivity, such as pharmacokinetic studies or analysis of trace levels in complex biological matrices. Its high specificity is crucial for distinguishing the analyte from structurally similar compounds.
-
GC-MS represents a viable and more accessible alternative for routine analysis and quality control of extracts or formulations where the concentration of this compound is expected to be higher. Derivatization is likely necessary to improve the volatility and thermal stability of this polar compound.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following are proposed methodologies that can be adapted and optimized for the specific analytical needs.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the analysis of this compound using GC-MS, which would require derivatization to increase volatility.
a. Sample Preparation and Derivatization:
-
Extraction: Extract the analyte from the sample matrix (e.g., plant material, biological fluid) using a suitable solvent such as ethyl acetate (B1210297) or methanol.
-
Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in a derivatization agent (e.g., BSTFA with 1% TMCS in pyridine). Heat the mixture at 60-70°C for 30-60 minutes to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
b. Instrumentation and Chromatographic Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Volume: 1 µL (splitless mode).
-
MS System: Agilent 5977A or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol
This protocol provides a framework for a highly sensitive and specific UPLC-MS/MS method.
a. Sample Preparation:
-
Extraction: Extract the analyte from the sample matrix using a suitable solvent system (e.g., methanol/water, acetonitrile). For biological fluids, protein precipitation with acetonitrile (B52724) may be necessary.
-
Centrifugation: Centrifuge the extract to pellet any solid material.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to injection.
b. Instrumentation and Chromatographic Conditions:
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar reversed-phase column.
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
Start with 5-10% B.
-
Linearly increase to 95% B over 5-7 minutes.
-
Hold at 95% B for 1-2 minutes.
-
Return to initial conditions and re-equilibrate.
-
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1-5 µL.
-
MS/MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.
-
Detection: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions would need to be determined by infusing a standard of this compound.
Experimental Workflows
The following diagrams illustrate the proposed experimental workflows for the GC-MS and UPLC-MS/MS methods.
Caption: GC-MS experimental workflow for this compound.
Caption: UPLC-MS/MS experimental workflow for this compound.
A Comparative Guide to the Bioactivity of 6,9,10-Trihydroxy-7-megastigmen-3-one and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the bioactivity of 6,9,10-Trihydroxy-7-megastigmen-3-one is not currently available in published literature. This guide provides a comparative analysis based on the known bioactivities of structurally related megastigmane sesquiterpenoids and other natural products. The information presented herein is intended to serve as a predictive resource to guide future research into the therapeutic potential of this compound.
Introduction
This compound belongs to the megastigmane class of sesquiterpenoids, which are C13-norisoprenoids derived from the degradation of carotenoids. Megastigmane derivatives are widely distributed in the plant kingdom and have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] This guide summarizes the existing experimental data for structurally similar compounds to provide a predictive framework for the potential bioactivities of this compound.
Comparative Analysis of Bioactivities
The potential bioactivities of this compound are compared with other megastigmane derivatives based on three key therapeutic areas: anti-inflammatory, antioxidant, and anticancer activities.
Anti-Inflammatory Activity
Megastigmane sesquiterpenoids have demonstrated notable anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[2][3][4] The overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.
Table 1: Comparative Anti-Inflammatory Activity of Megastigmane Derivatives (Inhibition of NO Production)
| Compound Name | Test System | IC₅₀ (µM) | Reference |
| Platanionoside D | LPS-stimulated RAW264.7 cells | 21.84 | [2][3] |
| Streilicifoloside E | LPS-stimulated RAW264.7 cells | 26.33 | [2][3] |
| β-Damascenone | LPS-stimulated THP-1 cells (COX-2 mRNA expression) | ~10 | [3] |
| Unnamed Megastigmane Glycoside | LPS-stimulated RAW264.7 cells | 42.36 | [5] |
| Unnamed Megastigmane Glycoside | LPS-stimulated RAW264.7 cells | 44.81 | [5] |
Antioxidant Activity
The antioxidant properties of megastigmane glycosides are often correlated with their other bioactivities, such as anti-inflammatory and anticancer effects.[1] This activity is typically evaluated by their ability to scavenge free radicals.
Table 2: Comparative Antioxidant Activity of Megastigmane Glycosides
| Compound Name | Assay | Activity | Reference |
| Unnamed Megastigmane Glycoside | DPPH Radical Scavenging | IC₅₀ = 16.29 µM | [6] |
| Unnamed Megastigmane Glycoside | DPPH Radical Scavenging | IC₅₀ = 18.11 µM | [6] |
| Unnamed Phenol Glycoside | DPPH Radical Scavenging | IC₅₀ = 6.7 µM | [5] |
| Unnamed Phenol Glycoside | DPPH Radical Scavenging | IC₅₀ = 7.3 µM | [5] |
Anticancer Activity
Several megastigmane derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The data suggests that this class of compounds may hold promise for the development of novel anticancer agents.
Table 3: Comparative Anticancer Activity of Megastigmane and Related Sesquiterpene Derivatives
| Compound Name | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Unnamed Megastigmane Glycoside | Human Colon Adenocarcinoma | < 50 | [6] |
| Lythracin D (Ellagitannin) | Oral Squamous Carcinoma (HSC-2) | Not specified, but showed cytotoxicity | [7] |
| Pedunculagin (Ellagitannin) | Oral Squamous Carcinoma (HSC-2) | Not specified, but showed cytotoxicity | [7] |
| Drimane Sesquiterpene Derivative | Breast Cancer (MCF-7) | 2.8 - 10.3 | [8] |
| Drimane Sesquiterpene Derivative | Lung Cancer (A-549) | 2.8 - 10.3 | [8] |
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of megastigmane derivatives are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.
Caption: A generalized workflow for the discovery and evaluation of bioactive natural products.
Caption: Proposed mechanism of NF-κB inhibition by megastigmane derivatives.
Detailed Experimental Protocols
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
This protocol is based on the measurement of nitrite, a stable product of NO, in the culture medium of LPS-stimulated RAW 264.7 macrophages.
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour. Subsequently, cells are stimulated with 1 µg/mL of LPS for 24 hours.
-
Nitrite Quantification: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
In Vitro Antioxidant Assay: DPPH Radical Scavenging
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Reaction: Various concentrations of the test compound are added to the DPPH solution. The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm. The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of the control (DPPH solution without the test compound).
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compound for 48-72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined as the concentration of the compound that causes 50% inhibition of cell growth.[7]
Conclusion
While direct experimental evidence for the bioactivity of this compound is lacking, the available data on structurally related megastigmane sesquiterpenoids strongly suggest its potential as a bioactive compound with anti-inflammatory, antioxidant, and anticancer properties. The comparative data and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers to design and execute further studies to elucidate the specific therapeutic potential of this and other related natural products. Future investigations should focus on the isolation and comprehensive biological evaluation of this compound to validate these predictions.
References
- 1. researchgate.net [researchgate.net]
- 2. Megastigmane glycosides from Streblus ilicifolius (S.Vidal) Corner and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Megastigmane sesquiterpenoids from whole plants of Viola kunawurensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New Megastigmane and Polyphenolic Components of Henna Leaves and Their Tumor-Specific Cytotoxicity on Human Oral Squamous Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Pharmacological Potential of 6,9,10-Trihydroxy-7-megastigmen-3-one: A Comparative Guide Based on In Vivo Validation of Related Compounds
For researchers, scientists, and drug development professionals, 6,9,10-Trihydroxy-7-megastigmen-3-one, a sesquiterpenoid isolated from the roots of Trigonostemon chinensis Merr., represents a molecule of interest with yet-to-be-explored therapeutic applications. While direct in vivo validation of its pharmacological effects is currently unavailable in published literature, a comparative analysis of structurally related megastigmane sesquiterpenoids and compounds from the Trigonostemon genus provides a strong foundation for predicting its potential bioactivities. This guide synthesizes the existing experimental data on analogous compounds to offer a predictive comparison of its likely pharmacological profile, focusing primarily on anti-inflammatory effects.
Plants of the Trigonostemon genus are known to produce a variety of bioactive molecules, including those with antiviral, anti-tumor, antimicrobial, and anti-inflammatory properties.[1][2] The broader class of megastigmane sesquiterpenoids, to which this compound belongs, has shown notable anti-inflammatory and anti-complementary activities.[3] This suggests a high probability that this compound also possesses significant anti-inflammatory capabilities.
Comparative Analysis of Pharmacological Effects
To build a predictive profile for this compound, this guide will compare it with other well-studied megastigmane sesquiterpenoids that have undergone in vitro and, in some cases, in vivo evaluation. The primary focus will be on anti-inflammatory activity, a recurrent theme in the bioactivity of these compounds.
Quantitative Data Summary of Related Megastigmane Sesquiterpenoids
The following table summarizes the anti-inflammatory effects of various megastigmane sesquiterpenoids, providing a benchmark for the potential efficacy of this compound.
| Compound Name | Source | Assay Type | Key Findings | Reference |
| Kunawuronosides A-D | Viola kunawurensis | In vitro (RAW264.7 macrophages) | Inhibited COX-2 expression (36.7% to 58.5% inhibition); Suppressed LPS-induced NO production in a dose-dependent manner. | [4] |
| Streilicifoloside E & Platanionoside D | Streblus ilicifolius | In vitro (RAW264.7 cells) | Potent inhibition of NO production with IC50 values of 26.33 µM and 21.84 µM, respectively. Markedly decreased PGE2 and TNF-α secretion. | [5] |
| β-Damascenone | Epipremnum pinnatum | In vitro (THP-1 monocytes, HUVEC) | Inhibited LPS-induced upregulation of pro-inflammatory PTGS2 (COX-2) mRNA. | [6] |
| (3S,5R,8R)-3,5-dihydroxymegastigma-6,7-dien-9-one & (6R,9R)-9-hydroxy-4-megastigmen-3-one | Silkworm droppings | In vitro (HepG2 and HEK239 cells) | Increased the expression of heme oxygenase-1 (HO-1) and SIRT1, which are involved in suppressing inflammatory mediators. | [7] |
Experimental Protocols for Key Anti-Inflammatory Assays
The following are detailed methodologies for key experiments cited in the evaluation of related megastigmane sesquiterpenoids. These protocols can serve as a template for the in vivo validation of this compound.
Nitric Oxide (NO) Production Inhibition Assay in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The production of nitric oxide is determined by measuring the amount of nitrite (B80452) in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. IC50 values are determined from dose-response curves.
Cyclooxygenase-2 (COX-2) Expression Analysis by Western Blot
-
Cell Lysis: Following treatment and stimulation as described above, cells are washed with PBS and lysed with RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against COX-2 and a loading control (e.g., β-actin).
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software, and the expression of COX-2 is normalized to the loading control.
Predicted Signaling Pathways and Experimental Workflow
Based on the known mechanisms of related compounds, this compound is likely to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.
Predicted Anti-Inflammatory Signaling Pathway
Caption: Predicted anti-inflammatory mechanism of this compound.
Proposed In Vivo Validation Workflow
Caption: Proposed workflow for in vivo validation of pharmacological effects.
References
- 1. Trigonostemon species in south China: Insights on its chemical constituents towards pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Megastigmane sesquiterpenoids from the pericarps of Trichosanthes kirilowii and their anti-complementary and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Megastigmane sesquiterpenoids from whole plants of Viola kunawurensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Megastigmane glycosides from Streblus ilicifolius (S.Vidal) Corner and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling [frontiersin.org]
- 7. Isolation of megastigmane sesquiterpenes from the silkworm (Bombyx mori L.) droppings and their promotion activity on HO-1 and SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 6,9,10-Trihydroxy-7-megastigmen-3-one and Known Metabolic Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory efficacy of known compounds against key metabolic enzymes: α-glucosidase, pancreatic lipase (B570770), and protein-tyrosine phosphatase 1B (PTP1B). Due to a lack of available experimental data, a direct comparison with the natural product 6,9,10-Trihydroxy-7-megastigmen-3-one is not currently possible. However, this document serves as a valuable resource by presenting established inhibitory values and detailed experimental protocols, offering a benchmark for future investigations into the potential therapeutic properties of this compound, a sesquiterpenoid isolated from the roots of Trigonostemon chinensis Merr.
Introduction to this compound
This compound is a natural product belonging to the megastigmane class of sesquiterpenoids. While its chemical structure has been elucidated, its biological activities, particularly its potential as an enzyme inhibitor, remain largely unexplored in publicly available scientific literature. Research on the plant it is derived from, Trigonostemon chinensis, has revealed the presence of other bioactive compounds, such as diterpenoids with anti-inflammatory and antibacterial properties.[1] Studies on related megastigmane glycosides have shown some inhibitory activity against α-glucosidase and PTP1B, suggesting that this class of compounds may hold therapeutic potential.[2]
Comparative Efficacy of Known Inhibitors
To provide a framework for evaluating the potential of novel compounds like this compound, the following tables summarize the half-maximal inhibitory concentration (IC50) values of well-characterized inhibitors for three key metabolic enzymes.
α-Glucosidase Inhibitors
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes.
| Inhibitor | IC50 Value | Source Organism of Enzyme | Reference |
| Acarbose (B1664774) | 0.108 mg/mL | Not Specified | [3] |
| Acarbose | 0.083 mg/mL | Not Specified | [3] |
| Acarbose | 169.8 µg/mL | Not Specified | [4] |
| Quercetin | 5.41 µg/mL | Saccharomyces cerevisiae | [5] |
| Luteolin | >100 µM | Not Specified | [6] |
Pancreatic Lipase Inhibitors
Pancreatic lipase is the primary enzyme responsible for the digestion of dietary fats. Its inhibition is a key mechanism for several anti-obesity drugs.
| Inhibitor | IC50 Value | Source Organism of Enzyme | Reference |
| Orlistat (B1677487) | 2.73 µg/mL | Porcine | [7] |
| Orlistat | 6.8 nM | Not Specified | [6] |
| Kaempferol-3-O-rutinoside | 2.9 µM | Not Specified | [6] |
| Theaflavin | 0.107 µM | Not Specified | [6] |
| Lipstatin | 0.14 µM | Not Specified | [6] |
Protein-Tyrosine Phosphatase 1B (PTP1B) Inhibitors
PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity.
| Inhibitor | IC50 Value | Source Organism of Enzyme | Reference |
| Ursolic Acid | 3.8 ± 0.5 µM | Human Recombinant | [8] |
| Corosolic Acid | 7.2 ± 0.8 µM | Human Recombinant | [8] |
| RK-682 | 10.4 ± 1.6 µM | Not Specified | [9] |
| Mucusisoflavone B | 2.5 ± 0.2 µM | Not Specified | [9] |
| Sodium Vanadate (B1173111) (Na3VO4) | 19.3 ± 1.1 µM | Human Recombinant (full length) | [10] |
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below to facilitate the design of future studies on this compound.
α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of α-glucosidase, which catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Potassium phosphate (B84403) buffer (pH 6.8)
-
Test compound (e.g., this compound)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the test compound and acarbose at various concentrations.
-
In a 96-well plate, add 20 µL of the test compound or acarbose solution, 10 µL of α-glucosidase solution (1 unit/mL), and 50 µL of potassium phosphate buffer.
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of 5 mM pNPG solution.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.[5][11]
Pancreatic Lipase Inhibition Assay
This assay determines the inhibitory effect of a compound on pancreatic lipase activity by measuring the hydrolysis of a substrate, such as p-nitrophenyl palmitate (pNPP), which releases a colored product.
Materials:
-
Porcine pancreatic lipase
-
p-Nitrophenyl palmitate (pNPP)
-
Tris-HCl buffer (pH 8.0)
-
Test compound
-
Orlistat (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the test compound and orlistat at various concentrations.
-
In a 96-well plate, add 100 µL of the test compound or orlistat solution and 25 µL of porcine pancreatic lipase solution (1 mg/mL in Tris-HCl buffer).
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of pNPP solution (10 mM in isopropanol).
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
The IC50 value is determined from a dose-response curve.[1][12]
Protein-Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This assay evaluates the inhibition of PTP1B, which dephosphorylates a substrate like p-nitrophenyl phosphate (pNPP), leading to a color change.
Materials:
-
Human recombinant PTP1B
-
p-Nitrophenyl phosphate (pNPP)
-
Citrate buffer (pH 6.0) containing NaCl, EDTA, and DTT
-
Test compound
-
Sodium vanadate (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the test compound and sodium vanadate at various concentrations.
-
In a 96-well plate, add the test compound or sodium vanadate solution, and the PTP1B enzyme solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding a solution of pNPP.
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the reaction by adding 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated, and the IC50 value is determined.[13][14]
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental processes discussed, the following diagrams have been generated using Graphviz.
References
- 1. Bioactive diterpenoids from Trigonostemon chinensis: Structures, NO inhibitory activities, and interactions with iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alpha-Glucosidase Inhibitory Activities of Essential Oils Extracted from Three Chinese Herbal Medicines | Chemical Engineering Transactions [cetjournal.it]
- 4. Inhibition of α-Glucosidase, Acetylcholinesterase, and Nitric Oxide Production by Phytochemicals Isolated from Millettia speciosa—In Vitro and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of Korean Medicinal Plant Extracts for α-Glucosidase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activities of 3-hydroxy-1,5,6-trimethoxy-2-methyl-9,10-anthraquinone against non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one | C13H22O4 | CID 51136538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Inhibition of protein tyrosine phosphatase 1B by ursane-type triterpenes isolated from Symplocos paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein tyrosine phosphatase 1B inhibitors from natural sources [ouci.dntb.gov.ua]
- 11. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 12. Protein tyrosine phosphatase 1B inhibitors from natural sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
spectroscopic comparison of synthetic vs. natural "6,9,10-Trihydroxy-7-megastigmen-3-one"
A Guide for Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Spectroscopic Analysis
Due to the absence of a reported synthesis for 6,9,10-Trihydroxy-7-megastigmen-3-one, a direct comparison of experimental data is not currently possible. The following table provides a comparison between the predicted spectroscopic data for this compound and the experimental data for a structurally similar natural product, (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one, which has been isolated from silkworm droppings. This comparison can guide researchers in the identification and characterization of the target compound.
| Spectroscopic Data | Predicted this compound | Experimental (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one (Analogue) |
| ¹H NMR (ppm) | Data not available | Specific assignments available in relevant literature |
| ¹³C NMR (ppm) | Predicted data available in chemical databases | Specific assignments available in relevant literature |
| Mass Spectrometry | Molecular Weight: 242.315 g/mol | ESI-MS data available for related compounds |
| Infrared (cm⁻¹) | Data not available | Data available for related compounds |
Note: Researchers should consult specialized chemical databases for the predicted NMR spectra of this compound. For the experimental data of the analogue, direct reference to phytochemical studies on megastigmane sesquiterpenoids is recommended.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments typically employed in the characterization of megastigmane sesquiterpenoids. These protocols are based on standard practices in natural product chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the isolated or synthesized compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
¹H NMR Spectroscopy: Proton NMR spectra are acquired to determine the number and types of hydrogen atoms. Key parameters to be recorded include chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS), coupling constants (J) in Hertz (Hz), and signal multiplicities (e.g., singlet, doublet, triplet, multiplet).
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired to identify the number and types of carbon atoms. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
-
2D NMR Spectroscopy: To establish the complete structure, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to determine proton-proton and proton-carbon connectivities.
Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻). This allows for the determination of the elemental composition.
-
Tandem MS (MS/MS): Fragmentation analysis is performed to obtain structural information by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Infrared (IR) Spectroscopy
-
Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a solution using a suitable solvent.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. The absorption bands are reported in wavenumbers (cm⁻¹) and are indicative of the presence of specific functional groups (e.g., O-H, C=O, C=C).
Mandatory Visualization
Caption: Experimental workflow for the spectroscopic comparison of synthetic and natural compounds.
Caption: Logical relationship for a plausible synthetic approach to a megastigmane core structure.
Assessing the Selectivity of 6,9,10-Trihydroxy-7-megastigmen-3-one in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential biological selectivity of the sesquiterpenoid 6,9,10-Trihydroxy-7-megastigmen-3-one. Due to the limited publicly available data on this specific compound, this guide focuses on relevant biological assays for this class of molecules, presenting comparative data from structurally related sesquiterpenoids and established modulators. The provided experimental protocols and pathway diagrams serve as a resource for researchers seeking to evaluate the biological activity and selectivity of this compound.
Introduction
This compound is a natural product classified as a sesquiterpenoid.[1][2][3][4][5] While specific biological activity data for this compound is scarce in the literature, its structural class suggests potential activity in several key signaling pathways. Structurally related megastigmane sesquiterpenes have been shown to modulate the expression of heme oxygenase-1 (HO-1) and sirtuin 1 (SIRT1), two critical regulators of cellular stress and metabolism. Furthermore, a broad range of sesquiterpenoids have been evaluated for their anti-inflammatory properties, particularly their ability to inhibit nitric oxide (NO) production.
This guide will explore these three potential areas of activity—nitric oxide inhibition, HO-1 activation, and SIRT1 modulation—providing a framework for assessing the selectivity of this compound.
Data Presentation
Table 1: Inhibitory Activity of Various Sesquiterpenoids on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Sesquiterpenoid Type | IC50 (µM) | Reference |
| Artemargyin C | Eudesmane | 8.08 ± 0.21 | [6][7] |
| Artemargyin D | Eudesmane | 7.66 ± 0.53 | [6][7] |
| Compound 9 (from Inula racemosa) | Sesquiterpene | 7.39 ± 0.36 | [8] |
| Compound 12 (from Inula racemosa) | Sesquiterpene | 6.35 ± 0.26 | [8] |
| Compound 13 (from Inula racemosa) | Sesquiterpene | 5.39 ± 0.18 | [8] |
| Compound 4 (from Artemisia freyniana) | Eremophilane | 10.8 | [9][10] |
| Compound 5 (from Artemisia freyniana) | Eremophilane | 12.6 | [9][10] |
| Compound 9 (from Artemisia freyniana) | Eremophilane | 11.7 | [9][10] |
| Quercetin (Positive Control) | Flavonoid | 74.34 ± 1.39 | [6][7] |
Table 2: Reference Modulators of Heme Oxygenase-1 (HO-1) Activity
| Compound | Class | Activity |
| Hemin | Porphyrin | Inducer |
| Cobalt Protoporphyrin-IX | Porphyrin | Inducer |
| Carnosol | Diterpene | Inducer |
| Dimethyl fumarate | Fumaric acid ester | Inducer |
| Tin Protoporphyrin IX (SnPP) | Porphyrin Analog | Inhibitor |
| Zinc Protoporphyrin IX (ZnPP) | Porphyrin Analog | Inhibitor |
Table 3: Reference Modulators of Sirtuin 1 (SIRT1) Activity
| Compound | Class | Activity |
| Resveratrol | Polyphenol | Activator |
| Fisetin | Flavonoid | Activator |
| Quercetin | Flavonoid | Activator |
| Curcumin | Curcuminoid | Activator |
| Pterostilbene | Stilbenoid | Activator |
| Nicotinamide | Vitamin B3 derivative | Inhibitor |
| Sirtinol | Naphthol derivative | Inhibitor |
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Page loading... [wap.guidechem.com]
- 4. (3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one | C13H22O4 | CID 51136538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitric Oxide Production Inhibitory Eudesmane-Type Sesquiterpenoids from Artemisia argyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sesquiterpenoids from Inula racemosa Hook. f. inhibit nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 10. Nitric Oxide Inhibitory Sesquiterpenoids and Its Dimers from Artemisia freyniana - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6,9,10-Trihydroxy-7-megastigmen-3-one: A Precautionary Protocol
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to work in a suitable, controlled environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.
-
Protective Clothing: A lab coat or a chemical-resistant apron is necessary to protect against skin contact.
-
Footwear: Closed-toe shoes are mandatory in a laboratory setting.
-
Respiratory Protection: If there is a risk of generating dust from the solid compound, all handling should be conducted within a chemical fume hood. If a fume hood is not available, a respirator may be required.
Handling Precautions:
-
Handle the chemical in a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation risks.
-
Avoid creating dust when handling the solid material.
-
Ensure that an emergency eyewash station and a safety shower are easily accessible.
Step-by-Step Disposal Protocol
Treat 6,9,10-Trihydroxy-7-megastigmen-3-one as hazardous waste. Do not dispose of it in the regular trash or down the drain.
-
Containment: Carefully sweep or scoop the solid waste into a designated hazardous waste container. This container should be clearly labeled with the chemical name and any known hazard information.
-
Labeling: Ensure the waste container is accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and the date.
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifests and pickups.
-
Decontamination: Thoroughly decontaminate any tools or surfaces that came into contact with the chemical using an appropriate solvent, followed by washing with soap and water. Dispose of any contaminated cleaning materials (e.g., wipes, gloves) as hazardous waste in the same container.
Operational and Disposal Plan Summary
| Step | Action | Key Safety/Logistical Information |
| 1. Assess | Review this disposal protocol and locate all necessary PPE and disposal materials. | Ensure all safety equipment is in good working order. |
| 2. Prepare | Don all required PPE and prepare the designated workspace (preferably a fume hood). | Minimize the risk of exposure and contamination. |
| 3. Contain | Carefully transfer the chemical waste into a labeled hazardous waste container. | Avoid creating dust. Seal the container tightly. |
| 4. Store | Place the sealed container in the designated hazardous waste accumulation area. | Ensure the storage area is secure and properly identified. |
| 5. Dispose | Arrange for pickup by the institutional EHS office. | Do not dispose of in standard trash or sewer systems. Follow all institutional protocols for waste transfer. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal decision workflow for this compound.
Personal protective equipment for handling 6,9,10-Trihydroxy-7-megastigmen-3-one
Prudent Handling of a Novel Compound
As 6,9,10-Trihydroxy-7-megastigmen-3-one is a natural product intended for research, comprehensive toxicological data may not be available. Therefore, it is imperative to handle this compound with the utmost care, treating it as a potentially hazardous substance. The following guidelines are based on best practices for handling chemicals of unknown toxicity and should be strictly adhered to in all laboratory settings.
Personal Protective Equipment (PPE)
A thorough risk assessment should always precede the handling of any chemical.[1] For this compound, the recommended PPE is detailed below to minimize exposure via inhalation, dermal contact, and eye contact.
| PPE Component | Specifications | Purpose |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). Check manufacturer's compatibility charts. | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a fume hood. If aerosols may be generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of the compound. |
Donning and Doffing Procedures
The correct sequence for putting on and taking off PPE is crucial to prevent contamination.
Donning (Putting On) PPE:
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Gloves: Put on gloves, ensuring they overlap the cuffs of the lab coat.
Doffing (Taking Off) PPE: The removal of contaminated PPE is as important as its disposal.[2]
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Lab Coat: Remove the lab coat by folding it inward, containing any potential contaminants.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical steps for ensuring safety when working with this compound.
Disposal Plan
Proper disposal of contaminated PPE is a critical step in the safety protocol to prevent the spread of contamination.[2]
-
Contaminated Gloves and Lab Coats: These items should be considered chemical-contaminated waste.
-
Waste Disposal Service: Contaminated PPE must be collected and disposed of by a licensed hazardous waste management company.[2] These services will ensure the waste is treated and disposed of in accordance with federal, state, and local regulations.[1][2]
By adhering to these procedures, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
